2-Bromo-4-chloro-3-cyanobenzoic acid
Description
BenchChem offers high-quality 2-Bromo-4-chloro-3-cyanobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloro-3-cyanobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H3BrClNO2 |
|---|---|
Molecular Weight |
260.47 g/mol |
IUPAC Name |
2-bromo-4-chloro-3-cyanobenzoic acid |
InChI |
InChI=1S/C8H3BrClNO2/c9-7-4(8(12)13)1-2-6(10)5(7)3-11/h1-2H,(H,12,13) |
InChI Key |
QZCBVSJTUFTQEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Br)C#N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Solubility & Handling of 2-Bromo-4-chloro-3-cyanobenzoic Acid
CAS: 1807120-29-1 | Formula: C₈H₃BrClNO₂ | M.W.: 260.47 g/mol
Executive Summary
This technical guide addresses the physicochemical behavior of 2-Bromo-4-chloro-3-cyanobenzoic acid , a densely functionalized aromatic scaffold used primarily as an intermediate in the synthesis of non-steroidal mineralocorticoid receptor antagonists and other high-value pharmacophores.
Due to the presence of four distinct functional groups (carboxylic acid, nitrile, bromide, chloride) on a single benzene ring, this compound exhibits a complex solubility profile driven by competing electronic effects. This guide provides authoritative protocols for solvation in DMSO (for biological stock solutions) and Methanol (for synthetic processing), while establishing critical stability boundaries to prevent degradation.
Physicochemical Profile & Solubility Logic
The solubility of 2-Bromo-4-chloro-3-cyanobenzoic acid is governed by the interplay between its lipophilic halogenated core and its polar, ionizable carboxylic acid tail.
| Parameter | Value (Est.) | Impact on Solubility |
| pKa (COOH) | ~2.8 – 3.2 | High Acidity: The electron-withdrawing nature of the ortho-bromo and meta-cyano groups significantly lowers the pKa compared to benzoic acid (4.2). It will deprotonate readily in basic media. |
| LogP | ~2.5 – 2.9 | Moderate Lipophilicity: The halogens increase lipophilicity, making water a poor solvent for the free acid but an excellent antisolvent for precipitation. |
| H-Bond Donors | 1 (COOH) | Primary driver for solubility in protic solvents like Methanol. |
| H-Bond Acceptors | 3 (CN, C=O, OH) | Facilitates high solubility in polar aprotic solvents like DMSO. |
Solvent Compatibility Matrix
| Solvent | Solubility Potential | Primary Application | Critical Note |
| DMSO | High (>100 mg/mL) | Stock Solutions, Bio-Assays | Preferred. Excellent stability. Freezing point (19°C) requires careful handling. |
| Methanol | Moderate (20–50 mg/mL) | Synthesis, Transfers, LC-MS | Caution. Potential for esterification or nitrile methanolysis under acidic/heated conditions. |
| Water | Very Low (<1 mg/mL) | Workup (Antisolvent) | Soluble only as a salt (pH > 4.5). |
Solubility in DMSO: The "Gold Standard" for Stocks
Dimethyl sulfoxide (DMSO) is the thermodynamically preferred solvent for this compound. The sulfoxide oxygen acts as a strong hydrogen bond acceptor for the carboxylic acid proton, while the methyl groups solvate the lipophilic halogenated ring via van der Waals interactions.
Protocol: Preparation of 100 mM Stock Solution
Target Concentration: ~26 mg/mL (100 mM)
-
Weighing: Accurately weigh 26.05 mg of the substance into a chemically resistant vial (amber glass recommended to prevent photolytic debromination).
-
Solvation: Add 900 µL of anhydrous DMSO (Grade: ≥99.9%).
-
Dissolution Dynamics: Vortex for 30–60 seconds. The solution should become clear and colorless to pale yellow.
-
Note: If dissolution is slow, mild sonication (40 kHz, 2 mins) is permissible. Avoid heating above 40°C to prevent potential decarboxylation, although the risk is low.
-
-
Normalization: Adjust final volume to 1.0 mL with DMSO.
-
Storage: Store at -20°C. DMSO stocks are stable for >6 months if kept anhydrous.
Technical Insight: The high dielectric constant of DMSO (
= 46.7) stabilizes the polar transition states of the molecule, preventing aggregation. However, DMSO is hygroscopic. Water uptake >1% can cause the compound to precipitate over time due to the "antisolvent effect."
Solubility in Methanol: The "Process Solvent"
Methanol is the solvent of choice for synthetic transfers, recrystallization, and HPLC sample preparation. However, the presence of the nitrile (cyano) group at position 3 and the carboxylic acid introduces a risk of solvolysis .
Mechanism of Interaction
Methanol acts as both an H-bond donor (to the nitrile N and carbonyl O) and an acceptor (from the carboxylic OH). This dual action solubilizes the molecule effectively, though less efficiently than DMSO.
Stability Warning: Methanolysis Risk
Under reflux or in the presence of catalytic acid (e.g., traces of HCl from synthesis), the following side reactions may occur:
-
Fischer Esterification: Conversion of -COOH to -COOMe.
-
Pinner Reaction (Side Pathway): The electron-deficient nitrile (activated by the ortho-chloro group) can be attacked by methanol to form an imidate ester, eventually hydrolyzing to a methyl ester.
Recommendation: Use Methanol for transient operations (dissolving for injection, filtration, transfer). Do not store the compound in methanol for prolonged periods (>24 hours) at room temperature.
Self-Validating Experimental Protocol
Since specific batch-to-batch polymorphic variations can alter solubility, use this protocol to empirically determine the exact solubility limit (Saturation Point) for your specific lot.
Workflow: Saturation Shake-Flask Method
Figure 1: Standard Operating Procedure (SOP) for determining thermodynamic solubility limits.
Quantitation Parameters (HPLC):
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV 254 nm (Aromatic ring absorption).
Structural Logic & Degradation Pathways
Understanding the molecular logic is crucial for troubleshooting. The diagram below illustrates the electronic environment and potential instability nodes.
Figure 2: Structure-Property Relationship mapping functional groups to solvent interactions and risks.
Summary of Recommendations
-
Stock Preparation: Always use DMSO for preparing long-term storage stocks (10–100 mM). Store at -20°C to prevent degradation.
-
Working Solutions: Dilute DMSO stocks into aqueous buffers immediately before use. Ensure the final DMSO concentration is <1% to avoid cytotoxicity in biological assays.
-
Synthesis/Purification: Use Methanol for recrystallization but avoid prolonged boiling. If heating is required, consider Acetonitrile as a non-protic alternative to avoid solvolysis.
-
pH Sensitivity: Be aware that at pH > 3.5, the solubility in water increases drastically due to ionization (formation of the benzoate anion).
References
-
Compound Identification: CAS 1807120-29-1 (2-Bromo-4-chloro-3-cyanobenzoic acid).[1][2][3] ChemSrc Database. Available at: [Link]
-
DMSO Solvation Mechanisms: "Dimethyl Sulfoxide (DMSO) Solubility Data & solvation thermodynamics." Gaylord Chemical Bulletin 102. Available at: [Link]
-
General Protocol: "Methods for the determination of solubility of organic compounds in DMSO." National Institutes of Health (NIH) / PubMed. Available at: [Link]
Sources
2-Bromo-4-chloro-3-cyanobenzoic acid pKa and acidity constants
An In-depth Technical Guide to the Acidity and pKa of 2-Bromo-4-chloro-3-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of pKa in Drug Development
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that quantifies the strength of an acid in a solution.[1] It dictates the extent of ionization of a molecule at a given pH, which in turn governs a multitude of properties crucial in drug discovery and development, including solubility, permeability, target binding, and pharmacokinetic profiles.[1] An accurate understanding of a compound's pKa is therefore indispensable for predicting its behavior in biological systems.
This guide focuses on 2-Bromo-4-chloro-3-cyanobenzoic acid, a polysubstituted aromatic carboxylic acid. The strategic placement of bromo, chloro, and cyano groups on the benzoic acid scaffold is expected to significantly influence its acidity.
Theoretical Framework: Substituent Effects on Benzoic Acid Acidity
The acidity of benzoic acid is modulated by the electronic effects of substituents on the aromatic ring. These effects can be broadly categorized as inductive effects and resonance effects.
-
Inductive Effects (-I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms and the distance from the carboxyl group.[2] Electron-withdrawing groups, such as halogens and the cyano group, exert a negative inductive effect (-I), pulling electron density away from the carboxyl group. This stabilizes the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa) of the parent acid.[3]
-
Resonance Effects (+R/-R): These effects involve the delocalization of electrons through the pi (π) system of the aromatic ring. The carboxyl group is an electron-withdrawing group via resonance. Substituents that can donate or withdraw electrons through resonance can either decrease or increase acidity, respectively.
-
The Ortho Effect: A notable phenomenon in substituted benzoic acids is the "ortho effect," where any substituent at the ortho (2-position) position, regardless of its electronic nature, generally increases the acidity of the benzoic acid.[3] This is attributed to a combination of steric and electronic factors. The ortho substituent can force the carboxyl group out of the plane of the aromatic ring, which diminishes the resonance interaction between the carboxyl group and the ring, leading to increased acidity.[3][4]
Analyzing the Substituents in 2-Bromo-4-chloro-3-cyanobenzoic Acid:
-
2-Bromo Group: As an ortho substituent, the bromine atom is expected to significantly increase the acidity of the benzoic acid due to the ortho effect.[3] Bromine is also an electron-withdrawing group through its inductive effect (-I).
-
4-Chloro Group: Located at the para position, the chlorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The net result is electron withdrawal, which stabilizes the carboxylate anion and increases acidity.[3]
-
3-Cyano Group: The cyano group is a potent electron-withdrawing group through both a strong inductive effect (-I) and a resonance effect (-R). Its presence at the meta position will further enhance the acidity of the molecule.
Given that all three substituents are electron-withdrawing and one is in the ortho position, it can be confidently predicted that 2-Bromo-4-chloro-3-cyanobenzoic acid is a considerably stronger acid than benzoic acid (pKa ≈ 4.2). For a structural analog, 2-Bromo-4-chlorobenzoic acid, a predicted pKa value is 2.62 ± 0.10.[5] The addition of a strong electron-withdrawing cyano group at the 3-position would be expected to lower this pKa value even further.
Methodologies for pKa Determination
Accurate determination of the pKa of 2-Bromo-4-chloro-3-cyanobenzoic acid can be achieved through both experimental and computational methods.
Experimental Approaches
Several well-established experimental techniques can be employed to measure pKa values with high precision.
| Method | Principle | Advantages | Considerations |
| Potentiometric Titration | A solution of the acid is titrated with a standard base, and the pH is monitored with a pH electrode. The pKa is determined from the inflection point of the titration curve.[6] | High precision and accuracy, widely available instrumentation.[6] | Requires a sufficient amount of pure compound and can be challenging for sparingly soluble substances.[6] |
| UV-Vis Spectrophotometry | This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the molecule. Spectra are recorded at various pH values to determine the pKa.[6] | High sensitivity, suitable for compounds with low solubility and requiring smaller sample amounts.[6] | The compound must possess a chromophore near the ionizable center, and impurities can interfere with the measurement.[6] |
| Capillary Electrophoresis (CE) | The effective mobility of the compound is measured as a function of pH. The pKa is determined from the sigmoidal plot of mobility versus pH.[7] | Requires very small sample volumes and can be used for impure samples. | The mobility of the fully dissociated and non-dissociated species needs to be determined or estimated.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The chemical shifts of nuclei near the ionization site are pH-dependent. Plotting the chemical shift against pH yields a sigmoidal curve from which the pKa can be determined.[7] | Provides information about the specific site of protonation or deprotonation. | Lower sensitivity compared to other methods and may require specialized equipment. |
This protocol outlines the steps for determining the pKa of 2-Bromo-4-chloro-3-cyanobenzoic acid using potentiometric titration.
Materials:
-
2-Bromo-4-chloro-3-cyanobenzoic acid (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized water (degassed to remove CO2)
-
pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Automatic titrator or manual burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a precise amount of 2-Bromo-4-chloro-3-cyanobenzoic acid to prepare a solution of known concentration (e.g., 0.01 M). Dissolve the compound in a suitable co-solvent (e.g., methanol or ethanol) if necessary, and then dilute with deionized water. Add KCl to maintain a constant ionic strength.
-
Calibration of the pH Electrode: Calibrate the pH meter using standard buffer solutions at the temperature of the experiment.
-
Titration:
-
Place a known volume of the analyte solution in a beaker with a stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Begin stirring the solution at a constant rate.
-
Add the standardized NaOH solution in small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added.
-
Determine the equivalence point, which is the point of steepest slope on the titration curve.
-
The pH at the half-equivalence point is equal to the pKa of the acid.
-
Alternatively, calculate the first or second derivative of the titration curve to more accurately determine the equivalence point.
-
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An In-depth Technical Guide to the Physicochemical Characterization of 2-Bromo-4-chloro-3-cyanobenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-chloro-3-cyanobenzoic acid is a polysubstituted aromatic carboxylic acid of interest in synthetic chemistry and potentially in the development of novel pharmaceutical and material science applications. Its multifaceted structure, featuring a carboxylic acid, a nitrile group, and two different halogen substituents, suggests a complex interplay of intermolecular forces that dictate its physical properties. This guide addresses the notable absence of readily available experimental data for the melting and boiling points of this specific compound in the public domain. It provides a comprehensive framework for researchers, outlining the theoretical considerations for estimating these properties, presenting the physical data of structurally related analogs for comparative analysis, and detailing the established experimental protocols for their accurate determination. Furthermore, this document discusses the critical role of these physical constants in the context of purity assessment, compound characterization, and their implications for drug development, particularly concerning solubility and bioavailability.
Introduction and Context
Substituted benzoic acids are foundational scaffolds in medicinal chemistry and materials science. The introduction of various functional groups onto the benzene ring allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties. 2-Bromo-4-chloro-3-cyanobenzoic acid represents a unique combination of a hydrogen-bonding carboxylic acid group, a highly polar and electron-withdrawing cyano group, and two distinct halogens (bromine and chlorine) that contribute to the molecule's size, polarity, and reactivity.
A thorough understanding of a compound's physical properties, such as its melting and boiling points, is a cornerstone of chemical research and development. These parameters are not merely benchmarks; they are critical indicators of purity, provide insights into the strength of intermolecular forces, and profoundly influence a compound's solubility, crystal structure, and thermal stability.[1][2][3] In the pharmaceutical industry, for instance, the melting point is a key factor in preformulation studies, as it correlates with the compound's lattice energy and, consequently, its aqueous solubility and dissolution rate—both of which are pivotal for oral bioavailability.[4][5]
Given that 2-Bromo-4-chloro-3-cyanobenzoic acid is not a commonly cataloged compound, this guide serves as a practical and theoretical resource for scientists who may synthesize or encounter this molecule. It aims to bridge the data gap by providing a robust scientific framework for its characterization.
Physicochemical Properties of Analogous Compounds
To establish a reasonable estimate for the physical properties of the title compound, it is instructive to examine the experimentally determined melting and boiling points of structurally similar molecules. The data presented in Table 1 provides a baseline for understanding how different combinations of bromo, chloro, and cyano substituents on a benzoic acid core influence these values.
| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| 2-Bromo-4-chlorobenzoic acid | C₇H₄BrClO₂ | 157 - 161 | 326.5 ± 27.0 |
| 4-Bromo-3-cyanobenzoic acid | C₈H₄BrNO₂ | 186 | 380.0 ± 37.0 |
| Benzoic acid | C₇H₆O₂ | 122 | 249 |
Data sourced from commercial supplier and chemical database information.
The analogs demonstrate that the addition of halogen and cyano groups significantly increases both the melting and boiling points compared to unsubstituted benzoic acid. This is attributable to increased molecular weight and stronger intermolecular forces.
Theoretical Estimation of Melting and Boiling Points
The physical properties of 2-Bromo-4-chloro-3-cyanobenzoic acid are dictated by the interplay of several factors:
-
Molecular Weight and van der Waals Forces: With a molecular formula of C₈H₃BrClNO₂, the compound has a significant molecular weight. The presence of a bromine and a chlorine atom contributes substantially to the molecule's mass and polarizability, leading to stronger van der Waals forces compared to simpler benzoic acids. As a general rule, an increase in molecular size and surface area enhances these forces, requiring more energy to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling).[6]
-
Hydrogen Bonding: The carboxylic acid moiety is the most significant contributor to intermolecular interactions. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). In the solid state, carboxylic acids typically form hydrogen-bonded dimers, which effectively doubles the molecular size and dramatically increases the energy required to break the crystal lattice, resulting in a high melting point.
-
Dipole-Dipole Interactions: The cyano (-C≡N) group is strongly polar and possesses a large dipole moment. The carbon-halogen bonds (C-Cl and C-Br) are also polar. These dipoles will align in the crystal lattice to maximize attractive electrostatic interactions, further stabilizing the solid state and increasing the melting point.
-
Molecular Symmetry and Crystal Packing: The arrangement of substituents on the benzene ring affects the molecule's overall symmetry. Highly symmetrical molecules tend to pack more efficiently into a stable crystal lattice, which generally leads to a higher melting point and lower solubility.[6] The 1,2,3,4-tetrasubstituted pattern of 2-Bromo-4-chloro-3-cyanobenzoic acid is asymmetric, which might slightly disrupt optimal crystal packing compared to a more symmetrical isomer.
Qualitative Estimation: Based on the properties of its analogs, it is reasonable to predict that 2-Bromo-4-chloro-3-cyanobenzoic acid will have a high melting point, likely exceeding 190°C . The combined effect of the three electron-withdrawing and polar substituents, in addition to the carboxylic acid's hydrogen bonding, will create a very stable crystal lattice.
The boiling point will be significantly high, likely well over 380°C , and it is highly probable that the compound will decompose before reaching its boiling point at atmospheric pressure. Carboxylic acids are prone to decarboxylation at elevated temperatures.
Experimental Determination Protocols
Since no published data exists, experimental determination is necessary for accurate characterization. The following are standard, reliable protocols.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically melt over a sharp, narrow range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[7][8]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder down. The sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or a Thiele tube setup).
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps to save time in the subsequent accurate determination.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Microscale Method)
For high-melting-point solids that may be available in limited quantities, a microscale boiling point determination is appropriate.
Methodology:
-
Sample Preparation: Place a small amount (a few milligrams) of the solid into a small-diameter test tube (fusion tube). Gently heat the tube to melt the solid.
-
Capillary Insertion: Take a standard melting point capillary tube and seal one end. Place the capillary tube, open end down, into the molten liquid in the fusion tube.
-
Apparatus Setup: Attach the fusion tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil). The liquid level in the bath should be above the level of the sample.
-
Heating and Observation: Heat the bath gently. As the temperature rises, air will bubble out of the submerged capillary tube. Continue heating until a steady and rapid stream of bubbles emerges.
-
Cooling and Measurement: Turn off the heat and allow the bath to cool slowly while stirring. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure of the substance equals the atmospheric pressure.
Caption: Setup for Microscale Boiling Point Determination.
Proposed Synthetic Pathway
Researchers would first need to synthesize 2-Bromo-4-chloro-3-cyanobenzoic acid. A plausible retrosynthetic analysis suggests that a substituted toluene or aniline would be a suitable starting material. One potential forward synthesis is outlined below, starting from commercially available 4-chloro-3-nitrotoluene.
Proposed Synthesis:
-
Bromination: Electrophilic aromatic substitution of 4-chloro-3-nitrotoluene with N-Bromosuccinimide (NBS) and a catalytic amount of acid can introduce a bromine atom ortho to the activating methyl group.
-
Oxidation: The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.
-
Reduction of Nitro Group: The nitro group can be reduced to an amine (-NH₂) using a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.
-
Sandmeyer Reaction: The resulting amino group can be converted to a cyano group. This involves diazotization with sodium nitrite (NaNO₂) and HCl to form a diazonium salt, followed by treatment with copper(I) cyanide (CuCN).
Caption: Illustrative Synthetic Approach for a Polysubstituted Benzoic Acid.
Conclusion
While experimental data for the melting and boiling points of 2-Bromo-4-chloro-3-cyanobenzoic acid are not currently documented in readily accessible literature, a strong theoretical and comparative framework allows for a reasoned estimation of these values. The compound is predicted to be a high-melting solid with a melting point likely exceeding 190°C and a boiling point too high to be measured without significant thermal decomposition. This guide provides the necessary field-proven, standard protocols for researchers to determine these fundamental physical constants experimentally. The accurate characterization of these properties is an indispensable step in the validation of a newly synthesized compound and is of paramount importance for any further investigation into its potential applications in drug development or materials science.
References
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Melting point determination. (n.d.). University of Calgary. Retrieved February 17, 2026, from [Link]
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Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved February 17, 2026, from [Link]
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Determination of the melting point. (n.d.). University of Technology, Iraq. Retrieved February 17, 2026, from [Link]
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DETERMINATION OF BOILING POINTS. (n.d.). Retrieved February 17, 2026, from [Link]
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Determination of Melting Point. (n.d.). Retrieved February 17, 2026, from [Link]
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Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. Retrieved February 17, 2026, from [Link]
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Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved February 17, 2026, from [Link]
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Why is the melting point of aromatic acids higher than that of aliphatic acids? (2018, October 4). Quora. Retrieved February 17, 2026, from [Link]
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Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved February 17, 2026, from [Link]
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An In-depth Technical Guide to 2-Bromo-4-chloro-3-cyanobenzoic Acid: Synthesis, Characterization, and Research Applications
This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-3-cyanobenzoic acid, a halogenated and cyanated aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. Due to its nascent status in the scientific literature, this document focuses on a proposed synthetic pathway, predicted physicochemical properties based on analogous structures, and potential research applications.
Introduction and Strategic Importance
Substituted benzoic acids are pivotal scaffolds in the development of pharmaceuticals and functional materials. The specific arrangement of bromo, chloro, and cyano substituents on the benzoic acid core of 2-Bromo-4-chloro-3-cyanobenzoic acid presents a unique electronic and steric profile. The presence of multiple functional groups offers versatile handles for further chemical modifications, making it a potentially valuable building block for creating diverse molecular architectures. The cyano group, in particular, is a key pharmacophore in numerous approved drugs and a precursor for other functional groups like tetrazoles, which are important in drug design.
While a dedicated PubChem Compound Identifier (CID) or a ChemSpider ID for 2-Bromo-4-chloro-3-cyanobenzoic acid has not been established, indicating its novelty, its structural congeners are recognized. This guide aims to bridge the existing information gap by providing a robust theoretical and practical framework for its synthesis and study.
Physicochemical Properties: A Comparative Analysis
To estimate the physicochemical properties of the target compound, a comparative analysis with structurally related, known compounds is presented in Table 1. These analogs provide a basis for predicting the characteristics of 2-Bromo-4-chloro-3-cyanobenzoic acid.
| Property | 2-Bromo-4-chlorobenzoic acid[1][2][3] | 3-Cyanobenzoic acid[4][5][6][7][8] | 4-Chloro-3-cyanobenzoic acid[9][10][11] | 2-Bromo-3-cyanobenzoic acid[12][13] | 2-Bromo-4-chloro-3-cyanobenzoic acid (Predicted) |
| PubChem CID | 33126[1] | 15875[6] | 22644612[9] | 72666396[13] | Not available |
| Molecular Formula | C₇H₄BrClO₂[1] | C₈H₅NO₂[6] | C₈H₄ClNO₂[9] | C₈H₄BrNO₂[12] | C₈H₃BrClNO₂ |
| Molecular Weight | 235.46 g/mol [1][2] | 147.13 g/mol [6] | 181.57 g/mol [9] | 226.03 g/mol | 260.45 g/mol |
| Melting Point | 157-161 °C[2] | 220-224 °C[7][8] | Not available | Not available | Expected to be a crystalline solid with a relatively high melting point. |
| Boiling Point | 326.5±27.0 °C (Predicted)[14] | 267.22 °C (Rough Estimate)[8] | Not available | Not available | Predicted to be >300 °C, likely with decomposition. |
| pKa | 2.62±0.10 (Predicted) | 3.60 (at 25°C)[8] | Not available | Not available | Expected to be a strong acid, with a pKa likely between 2.5 and 3.5. |
| LogP (Predicted) | 2.9[1] | 1.5 | 2.6[9] | 1.9[12] | Predicted to be in the range of 3.0-3.5. |
Proposed Synthesis: A Mechanistic Approach
A plausible and efficient synthetic route to 2-Bromo-4-chloro-3-cyanobenzoic acid can be envisioned starting from the commercially available 2-bromo-4-chlorotoluene. The proposed multi-step synthesis is outlined below, with a focus on the underlying chemical principles.
The proposed synthesis involves three key transformations:
-
Nitration of the starting material, 2-bromo-4-chlorotoluene, to introduce a nitro group.
-
Oxidation of the methyl group to a carboxylic acid.
-
Reduction of the nitro group to an amine, followed by a Sandmeyer reaction to install the cyano group.
Caption: Proposed synthetic workflow for 2-Bromo-4-chloro-3-cyanobenzoic acid.
Step 1: Nitration of 2-Bromo-4-chlorotoluene
-
Rationale: The introduction of a nitro group is a crucial step to later install the amino group required for the Sandmeyer reaction. The directing effects of the bromo, chloro, and methyl groups will favor the substitution at the 3-position.
-
Procedure:
-
To a stirred solution of 2-bromo-4-chlorotoluene in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-4-chloro-1-methyl-3-nitrobenzene.
-
Step 2: Oxidation to 2-Bromo-4-chloro-3-nitrobenzoic acid
-
Rationale: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent. This transformation is a standard procedure for converting alkylbenzenes to benzoic acids.
-
Procedure:
-
Suspend 2-bromo-4-chloro-1-methyl-3-nitrobenzene in an aqueous solution of potassium permanganate.
-
Heat the mixture at reflux for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 2-bromo-4-chloro-3-nitrobenzoic acid.
-
Step 3: Reduction and Sandmeyer Reaction
-
Rationale: The nitro group is reduced to an amine, which is then converted to a diazonium salt. The diazonium salt is subsequently displaced by a cyanide ion in a copper(I) catalyzed Sandmeyer reaction.[15][16][17][18][19] This is a classic and reliable method for introducing a cyano group onto an aromatic ring.
-
Procedure:
-
Reduction: Suspend 2-bromo-4-chloro-3-nitrobenzoic acid in a mixture of ethanol and concentrated hydrochloric acid. Add iron powder portion-wise and heat the mixture at reflux for 2-3 hours. Cool the reaction, neutralize with sodium carbonate, and extract the amino acid product.
-
Diazotization: Dissolve the resulting 3-amino-2-bromo-4-chlorobenzoic acid in a cold aqueous solution of hydrochloric acid. Add a solution of sodium nitrite in water dropwise at 0-5 °C.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Add the cold diazonium salt solution to the copper(I) cyanide solution. A reaction is typically observed with the evolution of nitrogen gas.
-
After the addition is complete, warm the mixture gently and then stir at room temperature for several hours.
-
Acidify the reaction mixture and extract the final product, 2-Bromo-4-chloro-3-cyanobenzoic acid, with an appropriate organic solvent. Purify by recrystallization or column chromatography.
-
Analytical Characterization
The successful synthesis of 2-Bromo-4-chloro-3-cyanobenzoic acid would be confirmed through a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show the aromatic protons, and ¹³C NMR would confirm the number of unique carbons and the presence of the nitrile and carboxyl groups.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch, and the C≡N stretch of the nitrile group.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound.
Potential Research Applications
The unique substitution pattern of 2-Bromo-4-chloro-3-cyanobenzoic acid makes it an attractive candidate for several research areas:
-
Medicinal Chemistry: As a building block for the synthesis of novel bioactive molecules. The various functional groups allow for diverse derivatization to explore structure-activity relationships.
-
Agrochemicals: As a scaffold for the development of new herbicides or pesticides.
-
Materials Science: As a monomer or precursor for the synthesis of specialty polymers with tailored electronic or physical properties.
Conclusion
While 2-Bromo-4-chloro-3-cyanobenzoic acid is not a readily available compound, this guide provides a scientifically sound and detailed roadmap for its synthesis and characterization. The proposed multi-step synthesis leverages well-established and reliable organic reactions. The predicted physicochemical properties, based on analogous compounds, offer a valuable starting point for its handling and application. The potential utility of this molecule in various fields of chemical research underscores the importance of developing synthetic routes to novel building blocks.
References
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Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]
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Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. [Link]
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Chemsrc. (2025, August 23). 2-Bromo-4-chlorobenzoic acid | CAS#:936-08-3. Chemsrc.com. [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 2-Bromo-4-chlorobenzoic acid Properties. comptox.epa.gov. [Link]
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PubChem. (n.d.). 4-Chloro-3-cyanobenzoic acid. PubChem. [Link]
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Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts. Organic Chemistry II. [Link]
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PubChem. (n.d.). 2-Bromo-4-chlorobenzoic acid. PubChem. [Link]
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PubChem. (n.d.). 3-Cyanobenzoic acid. PubChem. [Link]
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-
Singh, U., Kaur, H., & Singh, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3123-3143. [Link]
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Madhavi, K., & Sudeepthi, K. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science, 11(8), 108-115. [Link]
- Google Patents. (n.d.). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
-
MDPI. (2022, December 1). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI. [Link]
-
PubChem. (n.d.). 3-Chloro-4-cyanobenzoic acid. PubChem. [Link]
-
PubChemLite. (n.d.). 2-bromo-3-cyanobenzoic acid (C8H4BrNO2). PubChemLite. [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 4-Bromo-3-cyanobenzoic acid Properties. comptox.epa.gov. [Link]
-
PubChem. (n.d.). 3-Bromo-2-cyanobenzoic acid. PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). o-Cyanobenzoic acid. NIST WebBook. [Link]
-
American Elements. (n.d.). 2-bromo-3-cyanobenzoic acid | CAS 1261473-60-2. American Elements. [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 2-Bromo-4-chlorobenzoic acid - Cancer. comptox.epa.gov. [Link]
-
ResearchGate. (n.d.). Molecular structure and vibrational spectra of 2-chlorobenzoic acid by density functional theory and ab-initio Hartree-Fock calculations. ResearchGate. [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. docbrown.info. [Link]
-
AA Blocks. (n.d.). 1223434-16-9 | MFCD18390738 | 4-BROMO-2-CYANOBENZOIC ACID. aablocks.com. [Link]
-
LookChem. (n.d.). 4-chlorobenzoic acid, 74-11-3. lookchem.com. [Link]
-
Royal Society of Chemistry. (n.d.). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. RSC Publishing. [Link]
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Methodological & Application
Application Notes & Protocols: Utilizing 2-Bromo-4-chloro-3-cyanobenzoic acid in the Synthesis of Advanced Agrochemicals
Introduction: Strategic Importance of Polysubstituted Benzoic Acids in Agrochemical Design
The relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action is a cornerstone of modern agricultural science. Within the vast chemical space explored by researchers, polysubstituted aromatic carboxylic acids represent a privileged scaffold. Their rigid backbone allows for the precise spatial orientation of various functional groups, which is critical for specific interactions with biological targets. 2-Bromo-4-chloro-3-cyanobenzoic acid is a highly functionalized building block poised for significant applications in the synthesis of next-generation agrochemicals. Its unique arrangement of electron-withdrawing and sterically demanding substituents offers a versatile platform for creating complex molecular architectures.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed synthetic protocols involving 2-Bromo-4-chloro-3-cyanobenzoic acid. The focus will be on its strategic use in the synthesis of anthranilic diamide insecticides, a class of compounds known for their potent and selective activity against a range of devastating insect pests.[1][2][3]
Chemical Properties and Reactivity Profile
2-Bromo-4-chloro-3-cyanobenzoic acid possesses a distinct reactivity profile governed by its substituents:
-
Carboxylic Acid: Enables the formation of amides, esters, and acid chlorides, providing a primary handle for molecular elaboration.
-
Bromo and Chloro Groups: Serve as versatile synthetic handles for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. Their differential reactivity can also be exploited for selective transformations.
-
Cyano Group: A strong electron-withdrawing group that influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. It can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for derivatization.
| Property | Value | Source |
| Molecular Formula | C₈H₃BrClNO₂ | Inferred |
| Molecular Weight | 260.48 g/mol | Inferred |
| Appearance | Off-white to pale yellow solid (predicted) | Inferred |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, DMSO) | Inferred |
Application Spotlight: Synthesis of Anthranilic Diamide Insecticides
Anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole, are potent activators of insect ryanodine receptors, leading to uncontrolled release of calcium and subsequent paralysis and death of the target pest.[3] The synthesis of these complex molecules often relies on the coupling of a substituted anthranilic acid derivative with a pyrazole carboxylic acid. 2-Bromo-4-chloro-3-cyanobenzoic acid is an ideal precursor for the synthesis of novel anthranilic acid analogs.
The following workflow outlines a proposed synthetic route to a novel anthranilic diamide insecticide utilizing 2-Bromo-4-chloro-3-cyanobenzoic acid as a key starting material.
Figure 1. Proposed workflow for the synthesis of a novel anthranilic diamide insecticide.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key transformations outlined in the synthetic workflow.
Protocol 1: Synthesis of 2-Bromo-4-chloro-3-cyanobenzoyl chloride
This protocol describes the conversion of the carboxylic acid to the more reactive acid chloride.
Materials:
-
2-Bromo-4-chloro-3-cyanobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-Bromo-4-chloro-3-cyanobenzoic acid (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 2-Bromo-4-chloro-3-cyanobenzoyl chloride, which can be used in the next step without further purification.
Rationale: The conversion of the carboxylic acid to the acid chloride is a standard procedure to activate the carbonyl group for subsequent nucleophilic acyl substitution. Thionyl chloride is a common and effective reagent for this transformation. The catalytic amount of DMF facilitates the reaction.
Protocol 2: Synthesis of the Benzoxazinone Intermediate
This protocol details the coupling of the acid chloride with a substituted aminobenzoic acid and subsequent cyclization.
Materials:
-
2-Bromo-4-chloro-3-cyanobenzoyl chloride (from Protocol 1)
-
2-Amino-5-chloro-3-methylbenzoic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine
-
Acetic anhydride
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
Procedure:
-
Dissolve 2-Amino-5-chloro-3-methylbenzoic acid (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add pyridine (2.0 eq).
-
Slowly add a solution of 2-Bromo-4-chloro-3-cyanobenzoyl chloride (1.0 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the formation of the amide intermediate by TLC.
-
Once the amide formation is complete, add acetic anhydride (3.0 eq) to the reaction mixture.
-
Heat the reaction to reflux for 4-6 hours to effect cyclization to the benzoxazinone.
-
Monitor the cyclization by TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The formation of the amide bond is a crucial step in constructing the core of the anthranilic diamide. Pyridine acts as a base to neutralize the HCl generated during the reaction. Subsequent cyclization with acetic anhydride provides the stable benzoxazinone intermediate, which is a common strategy in the synthesis of this class of insecticides.[4]
Protocol 3: Synthesis of the Final Anthranilic Diamide
This protocol describes the final ring-opening of the benzoxazinone to yield the target insecticide.
Materials:
-
Benzoxazinone intermediate (from Protocol 2)
-
Methylamine (40% in water)
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the benzoxazinone intermediate (1.0 eq) in THF in a round-bottom flask.
-
Add methylamine solution (2.0 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the final anthranilic diamide product.
-
Further purification can be achieved by recrystallization if necessary.
Rationale: The nucleophilic attack of methylamine on the benzoxazinone ring leads to its opening and the formation of the final diamide structure. This is a well-established and efficient method for the final step in the synthesis of many commercial anthranilic diamide insecticides.
Data Summary
| Step | Reactants | Product | Key Reagents | Expected Yield |
| 1 | 2-Bromo-4-chloro-3-cyanobenzoic acid | 2-Bromo-4-chloro-3-cyanobenzoyl chloride | SOCl₂, DMF | >95% (crude) |
| 2 | Acid chloride, 2-Amino-5-chloro-3-methylbenzoic acid | Benzoxazinone intermediate | Pyridine, Acetic anhydride | 70-85% |
| 3 | Benzoxazinone intermediate | Final Anthranilic Diamide | Methylamine | 85-95% |
Conclusion
2-Bromo-4-chloro-3-cyanobenzoic acid is a highly promising and versatile building block for the synthesis of novel agrochemicals. The protocols detailed in this application note provide a clear and rational pathway for its incorporation into the synthesis of advanced anthranilic diamide insecticides. The strategic placement of its functional groups allows for the creation of diverse and complex molecular architectures, which is essential for the discovery of new active ingredients with improved properties. Researchers in the field of agrochemical development are encouraged to explore the potential of this and other similarly functionalized benzoic acids in their synthetic endeavors.
References
-
Discovery Fine Chemicals. 2-Bromo-4-Chlorobenzoic Acid. [Link]
-
Shao, X. et al. (2014). Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation. ResearchGate. [Link]
-
Tan, C. et al. (2019). Design, synthesis and insecticidal activities of novel anthranilic diamides containing polyfluoroalkyl pyrazole moiety. ScienceDirect. [Link]
-
ChemPacific. 2-bromo-4-chloro-3-fluorobenzoic acid. [Link]
-
Li, J. et al. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. National Center for Biotechnology Information. [Link]
-
Cordova, D. et al. (2006). Anthranilic diamides: A new class of insecticides with a novel mode of action, ryanodine receptor activation. ResearchGate. [Link]
-
Semantic Scholar. Synthesis and Biological Activity of Anthranilic Diamides Compounds Containing Fluorine and Benzothiazole Unites. [Link]
- Google Patents.
-
PubChem. 2-Bromo-4-chlorobenzoic acid. [Link]
Sources
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- 4. Design, synthesis and insecticidal activities of novel anthranilic diamides containing polyfluoroalkyl pyrazole moiety [html.rhhz.net]
Application Note: Strategic Utilization of 2-Bromo-4-chloro-3-cyanobenzoic Acid in 8-Cyanoquinolone Synthesis
Abstract & Strategic Rationale
The development of next-generation quinolone antibiotics requires novel scaffolds that address two critical failure points in current therapeutics: bacterial resistance (MRSA/VRE) and adverse safety profiles (specifically phototoxicity).
This guide details the application of 2-Bromo-4-chloro-3-cyanobenzoic acid as a high-value building block. Unlike standard 2,3,4-trifluorobenzoic acid precursors, this scaffold enables the precise synthesis of 8-cyanoquinolones .
Key Advantages of this Building Block:
-
8-Cyano Moiety (C3-position in precursor): The cyano group at the C8 position of the final quinolone core is bioisosteric to halides but significantly reduces phototoxicity potential compared to 8-fluoro or 8-chloro analogs [1].
-
2-Bromo "Soft" Leaving Group: The 2-bromo substituent offers a distinct reactivity profile for the cyclization step (Grohe-Hevers methodology), often proceeding with higher regioselectivity than smaller fluoro-leaving groups in sterically crowded intermediates.
-
4-Chloro Handle: Provides a reliable site for SNAr displacement by diamines (e.g., piperazine, pyrrolidine) to establish the C7 side chain essential for Gram-negative potency.
Structural Analysis & Mapping[1]
To utilize this building block effectively, researchers must understand how the benzoic acid substituents map onto the final quinolone antibiotic structure.
Diagram 1: Scaffold-to-Drug Mapping (SAR Logic)
Caption: Mapping the functional groups of the benzoic acid precursor to the pharmacophores of the final quinolone antibiotic.
Detailed Synthetic Protocol
This protocol describes the conversion of 2-Bromo-4-chloro-3-cyanobenzoic acid into a 7-chloro-8-cyano-4-quinolone-3-carboxylate ethyl ester, ready for final side-chain coupling.
Phase A: Activation and Linker Installation
Objective: Convert the carboxylic acid to a reactive benzoyl acetate intermediate.
Reagents:
-
Thionyl Chloride (
) -
Mono-ethyl malonate magnesium salt (
) -
Triethylamine (
)
Step-by-Step:
-
Acid Chloride Formation: Suspend 10.0 g (38.4 mmol) of 2-Bromo-4-chloro-3-cyanobenzoic acid in 50 mL of dry toluene. Add 15 mL of thionyl chloride and a catalytic drop of DMF. Reflux for 3 hours until gas evolution ceases. Evaporate volatiles in vacuo to yield the crude acid chloride.
-
Acylation: Dissolve the crude acid chloride in 30 mL dry THF. In a separate vessel, suspend magnesium ethyl malonate (11.0 g) in 50 mL THF with
(10 mL). Cool to 0°C.[1] -
Addition: Dropwise add the acid chloride solution to the magnesium enolate suspension over 30 minutes. Stir at room temperature for 2 hours.
-
Workup: Quench with 1N HCl. Extract with Ethyl Acetate (3x).[1][2] Wash organic layer with brine, dry over
, and concentrate. -
Decarboxylation: Dissolve the residue in wet DMSO and heat to 140°C for 1 hour (if decarboxylation did not occur spontaneously during workup). Target Product: Ethyl 2-(2-bromo-4-chloro-3-cyanobenzoyl)acetate.
Phase B: The Grohe-Hevers Cyclization
Objective: Construct the bicyclic quinolone core.
Reagents:
-
Triethyl orthoformate (
) -
Acetic Anhydride (
) -
Cyclopropylamine (or other N1-target amine)
-
Potassium Carbonate (
)[3]
Step-by-Step:
-
Enamine Formation: Mix the benzoyl acetate from Phase A with triethyl orthoformate (1.5 eq) and acetic anhydride (2.0 eq). Reflux for 2 hours. Evaporate volatiles to obtain the ethoxymethylene intermediate.
-
Amine Addition: Dissolve the residue in ethanol. Add cyclopropylamine (1.1 eq) at 0°C. Stir for 1 hour. The solution will turn yellow/orange as the enamine exchanges.
-
Cyclization (Critical Step): Add
(2.5 eq) and heat the mixture to 60-80°C.-
Mechanistic Note: The nitrogen lone pair attacks the aromatic ring at the C2 position. The Bromine atom is displaced. The presence of the electron-withdrawing Cyano group at C3 activates the ring, facilitating this nucleophilic aromatic substitution (
).
-
-
Isolation: Pour into ice water. The solid precipitate is the Ethyl 7-chloro-8-cyano-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate . Filter, wash with water and cold ether.
Phase C: C7 Functionalization (Antibiotic Activation)
Objective: Install the piperazine side chain.
-
Suspend the quinolone core (1.0 g) in acetonitrile.
-
Add N-methylpiperazine (3.0 eq) and DBU (1.0 eq).
-
Reflux for 12-24 hours. The 4-Chloro group is displaced.
-
Note: The 3-Cyano group remains intact, providing the 8-CN functionality.
-
Process Workflow Visualization
Diagram 2: Synthetic Pathway[2][5][6]
Caption: Step-by-step synthetic workflow from the benzoic acid building block to the cyclized quinolone core.
Analytical Specifications & QC
For researchers validating this building block, the following specifications are standard for high-purity synthesis.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity | ≥ 97.0% | HPLC (C18, ACN/Water gradient) |
| Melting Point | 157 - 161 °C | Capillary Method |
| Identity (NMR) | Conforms to structure | 1H-NMR (DMSO-d6) |
| Loss on Drying | ≤ 0.5% | Gravimetric |
HPLC Method (Recommended):
-
Column: Agilent Zorbax SB-C18 (4.6 x 150mm, 5µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
Safety & Handling (MSDS Highlights)
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Cyanide Warning: While the cyano group is covalently bonded, combustion or strong acid hydrolysis may release HCN. Work in a well-ventilated fume hood.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (carboxylic acid can form hydrates).
References
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]
-
Grohe, K., & Hevers, J. (1987). Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(10), 871-879. [Link]
-
Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592. [Link]
-
Verma, V. (2023).[4][5] Synthesis of novel cyano quinolone derivatives and their antibacterial activities.[6][4] Research Journal of Chemistry and Environment, 27(12). [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Method for synthesizing 7-bromo-6-chloro-4-quinazolinone - Eureka | Patsnap [eureka.patsnap.com]
- 3. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4-chloro-3-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Bromo-4-chloro-3-cyanobenzoic Acid
2-Bromo-4-chloro-3-cyanobenzoic acid is a highly functionalized aromatic molecule that serves as a critical building block in the synthesis of complex pharmaceutical agents. The strategic placement of bromo, chloro, cyano, and carboxylic acid moieties on the benzene ring offers multiple points for chemical modification, making it a versatile intermediate in the development of novel therapeutics. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community, enabling a consistent and cost-effective supply chain for preclinical and clinical studies.
This document provides a comprehensive guide to the scale-up synthesis of 2-Bromo-4-chloro-3-cyanobenzoic acid, focusing on a robust and well-established synthetic route. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The most logical and scalable synthetic route to 2-Bromo-4-chloro-3-cyanobenzoic acid involves a two-step process, commencing with the synthesis of the key intermediate, 2-amino-4-chloro-3-cyanobenzoic acid, followed by a Sandmeyer reaction to introduce the bromo substituent.
Part 1: Synthesis of 2-Amino-4-chloro-3-cyanobenzoic Acid
A plausible and efficient method for the synthesis of 2-amino-4-chloro-3-cyanobenzoic acid involves the reduction of a corresponding nitro-substituted precursor. This multi-step synthesis of the starting material is a critical preliminary procedure.
Part 2: The Sandmeyer Reaction: A Cornerstone of Aromatic Transformations
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the conversion of primary aromatic amines into a wide variety of functional groups via the formation of a diazonium salt intermediate.[1] In this protocol, the amino group of 2-amino-4-chloro-3-cyanobenzoic acid is transformed into a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst. This reaction is an example of a radical-nucleophilic aromatic substitution.[2]
Visualizing the Synthesis: Reaction Scheme and Workflow
Caption: Overall synthetic workflow for 2-Bromo-4-chloro-3-cyanobenzoic acid.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Amino-4-chloro-3-cyanobenzoic acid (Proposed Route)
This section outlines a proposed multi-step synthesis for the necessary starting material, based on established chemical transformations.
Step 1a: Halogen Exchange to 2-Fluoro-4-nitrobenzoic acid
This step involves a nucleophilic aromatic substitution to replace the chloro group with a fluoro group, a common strategy in the synthesis of fluorinated aromatics.[3]
-
Procedure: In a suitable reactor, 2-chloro-4-nitrobenzoic acid is treated with a metal fluoride, such as potassium fluoride, in a high-boiling polar aprotic solvent like DMF or DMSO. The reaction is heated to facilitate the halogen exchange. Progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled, quenched with water, and the product is isolated by extraction and purified.
Step 1b: Reduction of the Nitro Group
The nitro group is reduced to a primary amine, a standard transformation in aromatic chemistry.
-
Procedure: 2-Fluoro-4-nitrobenzoic acid is dissolved in a suitable solvent system, such as ethanol/water. A reducing agent, such as iron powder in the presence of a catalytic amount of hydrochloric acid, is added portion-wise. The reaction is heated to reflux and monitored until the starting material is consumed. The mixture is then filtered to remove iron salts, and the pH is adjusted to precipitate the 2-fluoro-4-aminobenzoic acid.
Step 1c: Sandmeyer Cyanation
The amino group is converted to a cyano group via a Sandmeyer reaction.
-
Procedure: 2-Fluoro-4-aminobenzoic acid is diazotized using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C).[4] The resulting diazonium salt solution is then added to a solution of copper(I) cyanide to yield 2-amino-4-chloro-3-cyanobenzoic acid.[3]
Part 2: Scale-Up Synthesis of 2-Bromo-4-chloro-3-cyanobenzoic acid
This protocol details the conversion of 2-amino-4-chloro-3-cyanobenzoic acid to the final product.
Materials and Equipment:
-
2-Amino-4-chloro-3-cyanobenzoic acid
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling system (chiller or ice/salt bath)
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Recrystallization vessels
Protocol:
-
Diazotization:
-
In a jacketed glass reactor, suspend 2-amino-4-chloro-3-cyanobenzoic acid (1.0 eq) in a mixture of 48% hydrobromic acid and water.
-
Cool the suspension to 0-5 °C with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05-1.1 eq) in water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the amine suspension over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C. The formation of the diazonium salt should result in a clear solution.
-
-
Sandmeyer Bromination:
-
In a separate reactor, prepare a solution of copper(I) bromide (1.1-1.2 eq) in 48% hydrobromic acid.
-
Cool the CuBr solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution over 1-2 hours, maintaining the temperature below 10 °C. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield 2-Bromo-4-chloro-3-cyanobenzoic acid as a solid.[5]
-
Critical Parameters and Data Presentation
| Parameter | Value/Range | Rationale |
| Diazotization Temperature | 0-5 °C | Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to reduced yield and potential safety hazards.[6] |
| Stoichiometry of NaNO₂ | 1.05-1.1 equivalents | A slight excess of sodium nitrite ensures complete diazotization of the starting amine. A large excess should be avoided as it can lead to side reactions. |
| Sandmeyer Reaction Temp. | < 10 °C (addition), 50-60 °C (completion) | Initial low temperature controls the exothermic reaction and the rate of nitrogen evolution. Gentle heating at the end ensures the reaction goes to completion. |
| Catalyst Loading (CuBr) | 1.1-1.2 equivalents | A stoichiometric amount of the copper(I) salt is often used in Sandmeyer reactions to ensure good reactivity.[1] |
| Purification Method | Recrystallization | This is a highly effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.[5] |
In-Process Controls and Analytical Methods
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction, TLC can be used to track the disappearance of the starting amine.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be employed to determine the conversion of the starting material and the formation of the product and any by-products.
-
Gas Evolution Monitoring: The rate of nitrogen evolution during the Sandmeyer reaction can be a good indicator of the reaction progress. A steady and controlled evolution is desirable.
-
Final Product Characterization: The identity and purity of the final product should be confirmed by:
-
Melting Point: A sharp melting point range indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Safety Considerations and Hazard Management
The scale-up synthesis of 2-Bromo-4-chloro-3-cyanobenzoic acid involves several potential hazards that must be carefully managed.
-
Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive. They should always be prepared in solution and used immediately without isolation. The reaction temperature must be strictly controlled to prevent uncontrolled decomposition.[6]
-
Cyanides: Copper(I) cyanide and other cyanide sources are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Procedures for quenching and disposal of cyanide waste must be strictly followed.
-
Bromine and Hydrobromic Acid: These are corrosive and should be handled with care in a fume hood.
-
Gas Evolution: The Sandmeyer reaction produces a large volume of nitrogen gas. The reaction vessel must be adequately vented to prevent pressure buildup.
Caption: Hazard analysis and control measures for the synthesis.
Conclusion
The scale-up synthesis of 2-Bromo-4-chloro-3-cyanobenzoic acid presented in this application note provides a robust and reliable methodology for obtaining this valuable pharmaceutical intermediate. By adhering to the detailed protocols and paying close attention to the critical parameters and safety precautions, researchers and drug development professionals can confidently produce this compound in the quantities required for their research and development programs. The principles of the Sandmeyer reaction, coupled with careful process control, offer a powerful tool for the synthesis of highly functionalized aromatic compounds.
References
-
Sandmeyer reaction. (2022, January 21). In Wikipedia. [Link]
-
Reactive Chemical Hazards of Diazonium Salts. (2015, September 8). ResearchGate. [Link]
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2004, October 26). ACS Publications. [Link]
-
Sandmeyer reaction. (n.d.). Organic Chemistry Portal. [Link]
- Methods for producing cyanobenzoic acid derivatives. (2001, June 14).
- Process for the production of substituted bromobenzenes. (n.d.).
Sources
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- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of 2-Bromo-4-chloro-3-cyanobenzoic acid under basic conditions
Welcome to the Technical Support Center for 2-Bromo-4-chloro-3-cyanobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound, particularly concerning its stability under basic conditions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience.
Introduction: Understanding the Molecule
2-Bromo-4-chloro-3-cyanobenzoic acid is a multi-functionalized aromatic compound. Its reactivity is dictated by four key functional groups: a carboxylic acid, a nitrile (cyano group), and two halogen substituents (bromo and chloro) on the benzene ring. When subjected to basic conditions, several of these groups can undergo chemical transformations. This guide will walk you through the potential reactions, how to identify them, and how to control your experimental conditions to achieve the desired outcome.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using 2-Bromo-4-chloro-3-cyanobenzoic acid in a basic solution?
Under basic conditions, the primary stability concerns are the hydrolysis of the nitrile group and potential reactions involving the aryl halides. The carboxylic acid group will readily deprotonate to form a carboxylate salt, which is generally stable but can influence the compound's solubility and subsequent reactivity.
Q2: At what pH should I be concerned about the hydrolysis of the cyano group?
Hydrolysis of nitriles can occur under both acidic and basic conditions, but the mechanism differs.[1][2] In basic media, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This reaction can proceed at room temperature with a sufficiently strong base, but it is often accelerated by heating.[3][4] Significant hydrolysis can be expected at pH values above 10, especially with prolonged reaction times or elevated temperatures.
Q3: Can the bromo or chloro substituents be displaced under basic conditions?
Displacement of aryl halides via nucleophilic aromatic substitution (SNAr) is possible but generally requires either strongly electron-withdrawing groups positioned ortho or para to the leaving group, or the use of very strong bases.[5][6][7] In the case of 2-Bromo-4-chloro-3-cyanobenzoic acid, the cyano and carboxylate groups do exert an electron-withdrawing effect, which could activate the halide positions for substitution. However, reactions with common laboratory bases like sodium hydroxide at moderate temperatures are unlikely to cause significant displacement. With very strong bases, such as sodium amide, an elimination-addition mechanism involving a benzyne intermediate is possible.[5][6]
Q4: What are the recommended storage and handling conditions for this compound?
Based on guidelines for structurally similar benzoic acids, 2-Bromo-4-chloro-3-cyanobenzoic acid should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption.[8][9][10][11] When handling, standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.[8][12] If working with the powdered form, a fume hood or appropriate respiratory protection should be used to avoid inhalation.[9][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected Product Formation - Loss of the Cyano Group
Symptom: You observe a new product in your reaction mixture that has a different retention time in your chromatography analysis. Mass spectrometry data indicates a mass increase of 17 amu (or a loss of the cyano group and addition of a carboxylate and a proton).
Probable Cause: The cyano group has undergone hydrolysis to form a carboxylic acid (or its carboxylate salt).
Explanation: Basic hydrolysis of a nitrile proceeds in two main stages: first, the nitrile is converted to an amide, and then the amide is further hydrolyzed to a carboxylic acid.[1][4] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon.[3][13]
Workflow for Diagnosis and Resolution:
Caption: Diagnostic workflow for nitrile hydrolysis.
Experimental Protocol to Minimize Nitrile Hydrolysis:
-
Buffer Selection: If possible, perform the reaction in a buffered solution below pH 10.
-
Temperature Control: Maintain the reaction at the lowest effective temperature. If the desired reaction proceeds at room temperature, avoid heating.
-
Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to prevent over-reaction.
Issue 2: Formation of a Decarboxylated Byproduct
Symptom: Your analytical data shows the presence of a byproduct with a mass corresponding to the loss of CO₂ (44 amu) from your starting material.
Probable Cause: Decarboxylation of the benzoic acid has occurred.
Explanation: The removal of the carboxyl group as CO₂ is known as decarboxylation. While the decarboxylation of aromatic acids often requires high temperatures or the presence of a catalyst, it can be promoted by basic conditions.[14][15] The presence of electron-withdrawing or electron-donating groups on the aromatic ring can influence the rate of this reaction.
Troubleshooting Steps:
-
Reaction Temperature: This is the most critical factor. Avoid excessive heating. Most decarboxylation reactions of benzoic acids require temperatures well above 100°C.[16]
-
Catalyst Contamination: Ensure your reaction vessel and reagents are free from transition metal contaminants (e.g., copper), which can catalyze decarboxylation.[15]
Table 1: Factors Influencing Potential Side Reactions
| Parameter | Nitrile Hydrolysis | Decarboxylation | Nucleophilic Aromatic Substitution |
| pH / Base Strength | More favorable at high pH (>10) | Can be promoted by strong bases | Requires very strong bases or activated substrate |
| Temperature | Rate increases with temperature | Significant at high temperatures (>150-200°C) | Highly temperature-dependent |
| Reaction Time | Increases with prolonged time | Dependent on temperature and catalyst | Increases with time |
| Catalysts | Generally not catalyzed | Can be catalyzed by transition metals (e.g., Cu) | Can be catalyzed by copper in some cases |
Issue 3: Poor Solubility in Basic Aqueous Media
Symptom: The compound does not fully dissolve in your basic aqueous reaction mixture, leading to a heterogeneous reaction and inconsistent results.
Probable Cause: While the carboxylate salt is expected to be water-soluble, the overall molecule still possesses significant hydrophobic character from the halogenated aromatic ring.
Solutions:
-
Co-solvent: Add a water-miscible organic solvent such as tetrahydrofuran (THF), dioxane, or ethanol to increase the solubility of the organic components.
-
Phase-Transfer Catalyst: If using a biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the aqueous base and the organic-soluble substrate.
-
Sonication: Applying ultrasonic agitation can help to break up solid aggregates and improve dissolution.
Mechanistic Overview: Potential Reactions in Basic Media
The following diagram illustrates the primary potential reaction pathways for 2-Bromo-4-chloro-3-cyanobenzoic acid under basic conditions.
Caption: Potential reaction pathways in basic conditions.
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]
-
Wikipedia. Aryl halide. [Link]
-
TutorChase. How is saponification related to esters?[Link]
-
Wikipedia. Saponification. [Link]
-
Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Chemistry LibreTexts. (2023, January 22). Saponification. [Link]
-
EBSCO. Saponification | Chemistry | Research Starters. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]
-
Chemguide. hydrolysis of nitriles. [Link]
-
Philadelphia University. Carboxylic acids and Nitriles. [Link]
-
ACS Publications. (1996, April 15). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. [Link]
-
Wamser, C. C. (2002). Chapters 23 & 24 Notes - Aryl Halides and Phenols. [Link]
-
Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides. [Link]
-
National Institutes of Health. Decarboxylative Hydroxylation of Benzoic Acids. [Link]
-
Wiley Online Library. Decarboxylative Hydroxylation of Benzoic Acids. [Link]
-
Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]
-
YouTube. (2023, February 25). Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. [Link]
-
LNEYA Industrial Chillers Manufacturer. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?[Link]
-
SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. [Link]
-
Justlong in Food. (2024, February 19). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. [Link]
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Aryl halide - Wikipedia [en.wikipedia.org]
- 6. Chapters 23 & 24 notes [web.pdx.edu]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 10. justlonghealth.com [justlonghealth.com]
- 11. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
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- 15. lneya.com [lneya.com]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Bromo-4-chloro-3-cyanobenzoic Acid
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Bromo-4-chloro-3-cyanobenzoic acid, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Beyond a mere interpretation of the ¹H NMR spectrum, we will objectively compare its analytical power with complementary techniques such as ¹³C NMR, FTIR spectroscopy, and Mass Spectrometry, supported by predicted experimental data. This comprehensive approach ensures a self-validating system for structural confirmation, grounded in established spectroscopic principles.
The Challenge: Unraveling a Crowded Aromatic System
2-Bromo-4-chloro-3-cyanobenzoic acid presents a fascinating analytical challenge. The benzene ring is heavily substituted with four distinct functional groups, each exerting a unique electronic influence. This complex substitution pattern significantly impacts the chemical environment of the remaining aromatic protons, leading to a nuanced ¹H NMR spectrum. Understanding these influences is paramount for accurate spectral assignment.
Part 1: In-Depth ¹H NMR Spectrum Analysis
The 1,2,3,4-tetrasubstituted benzene ring of the title compound leaves two remaining protons. Their chemical shifts and coupling patterns are dictated by the cumulative electronic effects of the substituents.
Predicted ¹H NMR Spectrum
To provide a tangible framework for our discussion, a predicted ¹H NMR spectrum was generated using advanced computational algorithms.
| Predicted Proton Signal | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-5 | 7.85 | Doublet (d) | ~8.5 |
| H-6 | 8.10 | Doublet (d) | ~8.5 |
| -COOH | >12.0 | Broad Singlet (br s) | - |
Analysis of the Predicted Spectrum:
-
Chemical Shifts: The aromatic protons are significantly deshielded, appearing in the downfield region of the spectrum (typically 6.5-8.5 ppm for aromatic protons).[1] This is due to the combined electron-withdrawing effects of the bromine, chlorine, cyano, and carboxylic acid groups. These groups reduce the electron density around the aromatic ring, causing the attached protons to experience a stronger effective magnetic field. The proton at position 6 (H-6) is predicted to be further downfield than the proton at position 5 (H-5). This is likely due to the proximity of H-6 to the strongly electron-withdrawing carboxylic acid group at position 1 and the bromine atom at position 2.
-
Multiplicity: The two aromatic protons (H-5 and H-6) are adjacent to each other, resulting in mutual spin-spin coupling. This leads to a doublet for each proton, as each is split by its single neighboring proton (n+1 rule, where n=1).
-
Coupling Constants: The predicted coupling constant of approximately 8.5 Hz is characteristic of ortho-coupling between adjacent protons on a benzene ring.[2] This large coupling constant is a key diagnostic feature for confirming the relative positions of H-5 and H-6.
-
Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a chemical shift greater than 12.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the NMR solvent.
Experimental Workflow for ¹H NMR Spectroscopy:
Caption: Workflow for acquiring a ¹H NMR spectrum.
Part 2: Comparison with Alternative Analytical Techniques
While ¹H NMR provides invaluable information, a multi-technique approach is essential for unambiguous structure confirmation.
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton
¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, the probability of two adjacent ¹³C atoms is very low, meaning ¹³C-¹³C coupling is generally not observed. The spectrum is therefore a series of singlets, with each unique carbon atom producing a distinct signal.[3]
Predicted ¹³C NMR Spectrum:
| Predicted Carbon Signal | Predicted Chemical Shift (ppm) |
| -COOH | ~165-170 |
| C-4 (-Cl) | ~135-140 |
| C-2 (-Br) | ~120-125 |
| C-1 (-COOH) | ~130-135 |
| C-3 (-CN) | ~115-120 |
| C-6 | ~130-135 |
| C-5 | ~125-130 |
| -CN | ~115-120 |
Comparative Insights from ¹³C NMR:
-
Number of Signals: The predicted spectrum shows eight distinct signals, confirming the presence of eight unique carbon environments in the molecule. This is a powerful piece of evidence for the proposed structure.
-
Chemical Shifts: The chemical shifts of the carbon atoms are highly informative. The carboxylic acid carbon is the most deshielded, appearing at the downfield end of the spectrum. The carbons directly attached to the electronegative halogen atoms (C-2 and C-4) are also significantly deshielded. The cyano carbon has a characteristic chemical shift in the 115-120 ppm range.
-
Complementary Data: ¹³C NMR provides a direct count of the number of non-equivalent carbons, which is not available from the ¹H NMR spectrum. It also helps to confirm the presence and electronic environment of quaternary carbons (carbons with no attached protons), such as C-1, C-2, C-3, and C-4, which are invisible in the ¹H NMR spectrum.
FTIR Spectroscopy: Probing the Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted FTIR Data:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| C-H (Aromatic) | 3100-3000 (sharp) |
| C≡N (Nitrile) | 2230-2210 (sharp, medium intensity) |
| C=O (Carboxylic Acid) | 1710-1680 (strong, sharp) |
| C=C (Aromatic) | 1600-1450 (medium to weak) |
| C-O (Carboxylic Acid) | 1320-1210 (medium) |
| C-Cl | 850-550 |
| C-Br | 690-515 |
Comparative Insights from FTIR:
-
Confirmation of Functional Groups: The FTIR spectrum would provide definitive evidence for the presence of the carboxylic acid (broad O-H and strong C=O stretch), nitrile (C≡N stretch), and aromatic ring (C-H and C=C stretches).[4]
-
Complementary to NMR: While NMR provides detailed information about the connectivity of atoms, FTIR offers a rapid and sensitive method for confirming the presence of key functional groups. The characteristic broad O-H stretch of a carboxylic acid is particularly diagnostic.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak would be expected at m/z corresponding to the molecular weight of the compound (C₇H₂BrClNO₂). Due to the presence of bromine and chlorine, this peak will be accompanied by isotopic peaks. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4).
-
Key Fragmentation Pathways:
-
Loss of -OH (M-17): A common fragmentation for carboxylic acids.[5]
-
Loss of -COOH (M-45): Another characteristic fragmentation of carboxylic acids.
-
Loss of Br• (M-79/81): Cleavage of the C-Br bond.
-
Loss of Cl• (M-35/37): Cleavage of the C-Cl bond.
-
Comparative Insights from Mass Spectrometry:
-
Molecular Formula Confirmation: High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula.
-
Structural Clues from Fragmentation: The fragmentation pattern provides valuable information about the connectivity of the molecule. The observation of fragments corresponding to the loss of the substituents would further support the proposed structure.
Logical Flow of Spectroscopic Analysis:
Caption: A multi-technique approach to structural elucidation.
Conclusion
The ¹H NMR spectrum of 2-Bromo-4-chloro-3-cyanobenzoic acid, while complex, is highly informative when analyzed systematically. The predicted downfield chemical shifts and the characteristic ortho-coupling provide strong evidence for the arrangement of the two aromatic protons. However, for unequivocal structure confirmation, a holistic approach integrating data from ¹³C NMR, FTIR, and Mass Spectrometry is indispensable. ¹³C NMR confirms the carbon skeleton and the presence of quaternary carbons. FTIR provides a rapid and definitive confirmation of the key functional groups. Mass Spectrometry establishes the molecular weight and offers further structural insights through fragmentation analysis. By synergistically employing these techniques, researchers can confidently and accurately elucidate the structure of novel and complex molecules, a critical step in the advancement of chemical and pharmaceutical sciences.
References
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- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 nuclear magnetic resonance for organic chemists. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Williams, D. H., & Fleming, I. (2008). Spectroscopic methods in organic chemistry.
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- Breitmaier, E. (2002). Structure elucidation by NMR in organic chemistry: a practical guide. John Wiley & Sons.
- Friebolin, H. (2010). Basic one-and two-dimensional NMR spectroscopy. John Wiley & Sons.
- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR spectroscopy. Wiley.
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- Abraham, R. J., Fisher, J., & Loftus, P. (1988). Introduction to NMR spectroscopy. Wiley.
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A Senior Application Scientist's Guide to HPLC Purity Determination of 2-Bromo-4-chloro-3-cyanobenzoic Acid
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. In the context of complex molecules like 2-Bromo-4-chloro-3-cyanobenzoic acid, a versatile building block in medicinal chemistry and materials science, stringent purity assessment is not merely a quality control checkpoint; it is fundamental to ensuring the validity of experimental outcomes and the safety of downstream applications.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-Bromo-4-chloro-3-cyanobenzoic acid, grounded in established analytical principles and supported by comparative data. We will explore the rationale behind methodological choices, compare HPLC with alternative techniques, and provide detailed experimental protocols to empower you in your own laboratory settings.
The Criticality of Purity for 2-Bromo-4-chloro-3-cyanobenzoic Acid
2-Bromo-4-chloro-3-cyanobenzoic acid is a multi-halogenated aromatic carboxylic acid, a class of compounds known for their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine, chlorine, and cyano substituents, along with the carboxylic acid moiety, imparts a unique reactivity profile that is exploited in various coupling reactions and amide bond formations. However, the synthetic routes to such molecules can often yield a range of impurities, including positional isomers, precursors, and by-products of side reactions.[1] The presence of these impurities, even in trace amounts, can have significant consequences, leading to aberrant reaction pathways, reduced yields, and the introduction of potentially toxic components in the final product.
Commercially available 2-Bromo-4-chloro-3-cyanobenzoic acid is often cited with a purity of around 97% or higher, as determined by techniques like Gas Chromatography (GC) or titration.[2][3] While these methods provide a general measure of purity, they may lack the specificity and resolution to detect closely related structural isomers or other subtle impurities. This is where the power of HPLC becomes indispensable.
A Comparative Overview of Purity Assessment Techniques
While HPLC is the focus of this guide, it is essential to understand its place within the broader landscape of analytical techniques for purity determination. Each method offers a unique set of advantages and limitations.
| Analytical Technique | Principle | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, sensitivity, and specificity for a wide range of compounds. Quantitative accuracy. | Higher cost and complexity compared to some other methods. |
| Titration | Neutralization of the acidic carboxylic group with a standardized base.[4] | Simple, inexpensive, and provides a direct measure of the acidic content. | Non-specific; it quantifies total acidity and cannot distinguish between the target analyte and acidic impurities. |
| Melting Point Analysis | Determination of the temperature range over which the solid compound transitions to a liquid.[5] | Rapid and inexpensive. A sharp melting point close to the literature value suggests high purity. | Impurities typically broaden and depress the melting point range, but this method is not quantitative and can be insensitive to small amounts of impurities.[5] |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent.[5] | Simple, fast, and cost-effective for qualitative assessment of the number of components in a mixture. | Limited resolution and not readily quantifiable. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[6] | High sensitivity and provides structural information from mass spectra. | Requires derivatization for non-volatile compounds like carboxylic acids and may cause thermal degradation of the analyte. |
Given the potential for isomeric impurities in the synthesis of 2-Bromo-4-chloro-3-cyanobenzoic acid, the high-resolution capability of HPLC makes it the superior choice for a definitive purity assessment.
Strategic Selection of HPLC Parameters for Optimal Resolution
The success of an HPLC purity method hinges on the judicious selection of the stationary phase (column) and the mobile phase. For a multi-substituted aromatic compound like 2-Bromo-4-chloro-3-cyanobenzoic acid, several interactions can be exploited to achieve separation from its potential impurities.
Column Selection: A Head-to-Head Comparison
The choice of column chemistry is paramount in dictating the selectivity of the separation. Below is a comparison of common reversed-phase columns suitable for this analysis.
| Column Type | Primary Separation Mechanism | Suitability for 2-Bromo-4-chloro-3-cyanobenzoic Acid |
| C18 (Octadecylsilane) | Hydrophobic interactions. | A good starting point for many aromatic carboxylic acids.[1][7] Retention is primarily driven by the overall hydrophobicity of the molecule. |
| Phenyl-Hexyl | π-π interactions with the aromatic ring, in addition to hydrophobic interactions.[8] | The phenyl stationary phase can offer enhanced selectivity for aromatic analytes, particularly for separating isomers with different electronic distributions.[8][9] |
| Pentafluorophenyl (PFP) | A combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. | The electron-deficient fluorinated ring provides unique selectivity for halogenated and aromatic compounds.[9] |
| Cyano (CN) | Dipole-dipole interactions and moderate hydrophobic character.[10] | Can provide alternative selectivity, especially if impurities have different polarities. Can also be used in normal-phase mode.[10] |
For 2-Bromo-4-chloro-3-cyanobenzoic acid and its likely impurities (e.g., positional isomers like 4-Bromo-2-chloro-3-cyanobenzoic acid), a Phenyl-Hexyl or PFP column is often a superior choice to a standard C18 column. The potential for π-π interactions with these phases can provide the necessary selectivity to resolve compounds with very similar hydrophobicities but different electron cloud distributions due to the positions of the halogen and cyano groups.[9]
Mobile Phase Optimization: The Key to Fine-Tuning Separation
The mobile phase composition, including the organic modifier, aqueous component, and any additives, plays a critical role in controlling the retention and peak shape of the analyte.
-
Organic Modifiers: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower viscosity and better UV transparency at short wavelengths. For aromatic compounds, the choice between methanol and acetonitrile can also influence selectivity.
-
Aqueous Component: Water is the standard aqueous component.
-
Additives (pH Modifiers): The carboxylic acid group of 2-Bromo-4-chloro-3-cyanobenzoic acid will be ionized at neutral pH. To ensure good peak shape and reproducible retention, it is crucial to suppress this ionization by acidifying the mobile phase. Trifluoroacetic acid (TFA) or formic acid at concentrations of 0.05-0.1% are commonly used for this purpose.
A typical starting point for mobile phase optimization would be a gradient elution from a lower to a higher concentration of organic modifier in acidified water.
Visualizing the HPLC Workflow
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Navigating the Void: A Comparative Guide to the Structural Elucidation of 2-Bromo-4-chloro-3-cyanobenzoic Acid
A Senior Application Scientist's Perspective on Crystallographic Analysis When Data is Scarce
In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical parameter that dictates its function, properties, and interactions. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structures.[1] However, what happens when a crystal structure for a molecule of interest, such as 2-Bromo-4-chloro-3-cyanobenzoic acid, is not available in public repositories like the Cambridge Structural Database (CSD)?[2][3] This guide provides a comprehensive, experience-driven framework for researchers facing this common challenge.
This document will not present a pre-existing crystal structure for 2-Bromo-4-chloro-3-cyanobenzoic acid, as extensive searches have confirmed that one is not publicly available at the time of this writing. Instead, this guide will equip you with the strategic thinking and practical protocols to independently determine its structure and to draw meaningful comparisons with closely related analogs.
The Subject: 2-Bromo-4-chloro-3-cyanobenzoic Acid and Its Analogs
2-Bromo-4-chloro-3-cyanobenzoic acid is a substituted aromatic carboxylic acid. The interplay of its electron-withdrawing groups (bromo, chloro, and cyano) and the hydrogen-bonding capabilities of the carboxylic acid moiety suggests a rich and potentially complex solid-state chemistry. The lack of a published crystal structure presents both a challenge and an opportunity for novel research.
To build a comparative framework, we will consider several structurally related analogs for which crystallographic data may be more readily obtainable or for which structural motifs can be predicted with higher confidence.
| Compound Name | CAS Number | Molecular Formula | Key Features |
| Target: 2-Bromo-4-chloro-3-cyanobenzoic acid | 1807120-29-1 | C₈H₃BrClNO₂ | Ortho-bromo, meta-cyano, and para-chloro substitution. |
| Analog 1: 4-Chloro-3-cyanobenzoic acid | 117738-76-8 | C₈H₄ClNO₂ | Lacks the ortho-bromo substituent.[4][5] |
| Analog 2: 2-Bromo-4-chlorobenzoic acid | 936-08-3 | C₇H₄BrClO₂ | Lacks the meta-cyano group.[6][7] |
| Analog 3: 4-Bromo-3-cyanobenzoic acid | 887757-25-7 | C₈H₄BrNO₂ | Bromo instead of chloro at the para position.[8] |
The logic behind selecting these analogs is to systematically deconstruct the electronic and steric contributions of each substituent to the overall crystal packing. By comparing the (eventual) structure of our target molecule to these, we can infer the specific roles of the ortho-bromo and meta-cyano groups in directing the supramolecular assembly.
The Strategic Workflow: From Powder to Single Crystal
When faced with an unknown structure, a multi-pronged approach is essential. The following workflow outlines a logical progression from basic characterization to a full single-crystal structure determination.
Figure 1: A strategic workflow for the structural elucidation of a novel small molecule.
Experimental Protocols: A Guide to Best Practices
The trustworthiness of crystallographic data is built upon meticulous experimental execution. The following protocols are designed to be self-validating systems.
Protocol 1: Powder X-Ray Diffraction (PXRD) for Phase Analysis
Objective: To assess the crystallinity and phase purity of the bulk sample of 2-Bromo-4-chloro-3-cyanobenzoic acid.
Causality: Before attempting the often-arduous task of single-crystal growth, it is crucial to confirm that the starting material is a crystalline solid and is not a mixture of different crystalline phases or amorphous content. A clean PXRD pattern is a prerequisite for meaningful subsequent analysis.
Methodology:
-
Sample Preparation:
-
Gently grind approximately 10-20 mg of the sample to a fine powder using an agate mortar and pestle. This ensures a random orientation of the crystallites.[7]
-
Mount the powder on a zero-background sample holder (e.g., a silicon wafer) to minimize background noise in the diffraction pattern.
-
Ensure the sample surface is flat and level with the holder's surface to prevent errors in peak positions.[9]
-
-
Data Collection:
-
Use a modern powder diffractometer equipped with a Cu Kα radiation source.
-
Scan a 2θ range of 5° to 50° with a step size of 0.02° and a sufficient counting time per step to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Analyze the resulting diffractogram for sharp, well-defined peaks, which indicate a crystalline material. A broad, featureless hump would suggest an amorphous sample.
-
Compare the pattern to any available data for the starting materials to ensure the reaction has gone to completion and the sample is pure.
-
Protocol 2: Single-Crystal Growth via Solvent Evaporation Screening
Objective: To obtain single crystals of 2-Bromo-4-chloro-3-cyanobenzoic acid suitable for SCXRD analysis (ideally 0.1-0.3 mm in at least two dimensions).[10]
Causality: The key to successful crystallization is to approach the point of supersaturation slowly, allowing for the ordered growth of a single lattice rather than the rapid precipitation of many small crystallites.[11] A solvent screen is the most common first approach, as solvent-solute interactions play a critical role in crystal nucleation and growth.
Methodology:
-
Solvent Selection: Prepare a diverse set of solvents with varying polarities and hydrogen bonding capabilities. A suggested starting set is provided in the table below.
-
Screening Setup:
-
In a series of small, clean vials, dissolve a few milligrams of the purified compound in each solvent to near-saturation at room temperature. Gentle warming may be used to aid dissolution.
-
Filter each solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vials with a cap that is loosely fitted or with parafilm perforated with a few pinholes. This allows for slow evaporation.[11]
-
Store the vials in a vibration-free environment at a constant temperature.
-
-
Monitoring and Crystal Selection:
-
Inspect the vials daily under a microscope.
-
Once crystals form, they should be examined for suitability. Ideal crystals are transparent, have well-defined faces, and are free of cracks or inclusions.[11]
-
Using a micromanipulator or a fine needle, carefully detach a suitable crystal and mount it on a goniometer head for SCXRD analysis.
-
| Solvent Class | Example Solvents | Rationale |
| Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the carboxylic acid. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Interact via dipole-dipole interactions. |
| Aprotic Nonpolar | Toluene, Hexane, Dichloromethane | Promote self-association of the benzoic acid molecules. |
| Mixtures | Dichloromethane/Hexane, Ethanol/Water | Allows for fine-tuning of solubility and evaporation rates. |
Comparative Data Analysis: What to Expect
While we do not have the experimental data for 2-Bromo-4-chloro-3-cyanobenzoic acid, we can create a comparative table of expected and known crystallographic parameters for it and its analogs. Benzoic acids commonly crystallize in centrosymmetric space groups (e.g., P2₁/c or P-1) and form hydrogen-bonded dimers.[12]
| Parameter | Target (Hypothetical) | Analog 1 (4-Chloro-3-cyanobenzoic acid) | Analog 2 (2-Bromo-4-chlorobenzoic acid) |
| Crystal System | Monoclinic or Triclinic | Likely Monoclinic | Likely Monoclinic |
| Space Group | P2₁/c or P-1 | P2₁/c or P-1 | P2₁/c or P-1 |
| Z (Molecules/Unit Cell) | 2 or 4 | 2 or 4 | 2 or 4 |
| Key Supramolecular Motif | Carboxylic acid dimer via O-H···O hydrogen bonds. | Carboxylic acid dimer via O-H···O hydrogen bonds. | Carboxylic acid dimer via O-H···O hydrogen bonds. |
| Potential Secondary Interactions | C-H···N, C-H···O, Halogen bonding (Br···O, Cl···O) | C-H···N, C-H···O, Halogen bonding (Cl···O) | C-H···O, Halogen bonding (Br···O, Cl···O) |
The presence of the ortho-bromo substituent in the target molecule is expected to have a significant steric influence, potentially twisting the carboxylic acid group out of the plane of the aromatic ring. This could lead to a different packing arrangement compared to Analog 1. The cyano group provides an additional hydrogen bond acceptor, which could lead to more complex hydrogen bonding networks not seen in Analog 2.
Visualization of Molecular and Supramolecular Differences
The following diagrams illustrate the key structural differences and the anticipated primary supramolecular interaction.
Figure 2: A comparison of the functional group placement on the target molecule and its key analogs.
Figure 3: The classic hydrogen-bonded carboxylic acid dimer motif expected in the crystal structures.
Conclusion: A Path Forward in the Absence of Data
The absence of a publicly available crystal structure for 2-Bromo-4-chloro-3-cyanobenzoic acid is not a roadblock but a call to fundamental scientific investigation. By employing a systematic workflow of bulk characterization, strategic crystallization screening, and meticulous single-crystal X-ray diffraction, researchers can elucidate its structure. The true scientific insight will then come from a detailed comparison with its structural analogs, revealing the subtle yet powerful influence of each substituent on the resulting supramolecular architecture. This approach, grounded in expertise and rigorous methodology, is the cornerstone of advancing our understanding of the solid state.
References
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PubChem. 4-Chloro-3-cyanobenzoic acid compound summary. [Link]
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University of Alberta. Sample Preparation – EAS X-Ray Diffraction Laboratory. [Link]
- Arshad, M. N., et al. (2009). 4-Amino-3-bromobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E65, o640.
- Tanaka, T., et al. (1967). The Crystal Structure of m-Bromobenzoic Acid. Bulletin of the Chemical Society of Japan, 40(11), 2712-2717.
-
Beloit College. Preparation of Powder X-ray Diffraction Samples. [Link]
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University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]
-
Drawell. XRD Sample Preparation: Best Practices for Different Sample Forms. [Link]
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ResearchGate. How to prepare a small powder sample for XRD structure analysis?[Link]
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CCDC. Deposition Criteria for CSD and ICSD Inclusion. [Link]
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ResearchGate. Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K. [Link]
-
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-
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Bioactivity Profile & SAR Analysis: Halogenated Cyanobenzoic Acid Scaffolds
Topic: Bioactivity Comparison of Halogenated Cyanobenzoic Acid Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The cyanobenzoic acid scaffold represents a versatile pharmacophore and agrochemical backbone, characterized by the simultaneous presence of a nitrile (-CN) and a carboxylic acid (-COOH) moiety on a benzene ring. This guide provides a technical comparison of halogenated derivatives (F, Cl, Br) of this scaffold.
While the parent compound, 3-cyanobenzoic acid , exhibits confirmed auxinic herbicidal activity comparable to commercial standards like dicamba, halogenated analogs—specifically 3-cyano-4-fluorobenzoic acid and 4-cyano-3-chlorobenzoic acid —are increasingly utilized as high-value intermediates in "scaffold hopping" for kinase inhibitors and antimicrobial agents. This guide analyzes the Structure-Activity Relationship (SAR) driving their divergent bioactivities.
Chemical Space & Physicochemical Comparison
The introduction of halogen atoms modulates the scaffold's lipophilicity (
Table 1: Physicochemical Impact of Halogen Substitution
Data represents comparative trends derived from standard Hammett substituent constants and experimental bioassay baselines.
| Scaffold Variant | Substituent ( | Electronic Effect | Lipophilicity ( | Metabolic Stability | Primary Application |
| 3-Cyanobenzoic Acid (Parent) | H (0.00) | Neutral | Baseline | Low (Ring oxidation prone) | Auxinic Herbicide |
| 3-Cyano-4-fluorobenzoic Acid | F (0.06) | Weak E-Withdrawing | Moderate (+0.14) | High (Blocks para oxidation) | Pharma Intermediate |
| 3-Cyano-4-chlorobenzoic Acid | Cl (0.23) | Mod. E-Withdrawing | High (+0.71) | Moderate | Antimicrobial / Herbicide |
| 3-Cyano-4-bromobenzoic Acid | Br (0.23) | Mod. E-Withdrawing | Very High (+0.86) | Moderate | Cross-coupling Partner |
Technical Insight: The fluoro-derivative is unique because fluorine acts as a bioisostere for hydrogen sterically but mimics the hydroxyl group electronically. This allows it to block metabolic hydroxylation at the para-position without disrupting receptor binding pockets, a critical feature for prolonging half-life in planta or in vivo.
Comparative Bioactivity Analysis
Case Study A: Herbicidal Activity (Auxin Mimicry)
Focus Compound: 3-Cyanobenzoic Acid (Parent) vs. Halogenated Analogs.
The cyanobenzoic acid scaffold functions as a synthetic auxin. It mimics Indole-3-Acetic Acid (IAA), binding to the TIR1/AFB receptor family. This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to uncontrolled growth and plant death.
-
Experimental Data (Maize Model):
-
Root Inhibition: 1.0 mM treatment results in a ~65.7% reduction in root length.
-
Photosynthetic Impact: Significant reduction in electron transport rate (ETR) and max assimilation (
). -
Oxidative Stress: Triggers ROS production, exacerbating tissue necrosis.
-
-
SAR Logic for Halogenation:
-
Chlorination (e.g., Position 2 or 6): Analogous to Dicamba (3,6-dichloro-2-methoxybenzoic acid), adding chlorine atoms at the ortho positions of the cyanobenzoic scaffold is predicted to increase binding affinity by locking the carboxylate group out of the ring plane, enhancing the fit within the TIR1 pocket.
-
Fluorination: Enhances uptake via increased lipophilicity but may not provide the steric bulk necessary for the "molecular locking" effect seen with chlorine.
-
Case Study B: Antimicrobial & Enzyme Inhibition
Focus Compound: 4-Cyano-3-fluorobenzoic acid derivatives.
In medicinal chemistry, the nitrile group acts as a hydrogen bond acceptor, while the halogen modulates electron density.
-
Antimicrobial Potency:
-
Related 4-amino-2-chlorobenzoic acid derivatives show MIC values of 125 µg/mL against S. aureus.[1][2]
-
Replacing the amino group with a cyano group (to form cyanobenzoic acid) often retains Gram-positive activity but requires specific lipophilic tails (e.g., sulfonyl groups) to penetrate Gram-negative membranes.
-
-
Enzyme Inhibition (Aromatase/IDO1):
-
The cyano group is critical for coordinating with the heme iron in metalloenzymes (e.g., Aromatase).
-
3-cyano-4-fluorobenzoic acid serves as a scaffold for dual aromatase-sulfatase inhibitors (DASIs). The fluorine atom lowers the
of the acid, increasing the fraction of ionized species at physiological pH, which improves electrostatic interaction with cationic active site residues.
-
Mechanistic Visualization
Figure 1: Mode of Action – Auxinic Herbicide Pathway
This diagram illustrates how the cyanobenzoic acid scaffold disrupts plant homeostasis.
Caption: Mechanism of action for cyanobenzoic acid herbicides, highlighting the critical TIR1 binding step modulated by halogen substitution.
Experimental Protocols
Protocol A: Synthesis of 3-Cyano-4-fluorobenzoic Acid
Rationale: Direct cyanation of halo-acids is difficult; this self-validating workflow uses the Sandmeyer reaction for regiospecificity.
-
Starting Material: 3-Amino-4-fluorobenzoic acid.
-
Diazotization:
-
Dissolve 10 mmol of starting material in 15 mL HCl (conc.)/Water (1:1).
-
Cool to 0–5°C in an ice bath.
-
Add
(1.1 eq) dropwise. Validation: Starch-iodide paper must turn blue immediately (excess nitrite).
-
-
Sandmeyer Cyanation:
-
Prepare a solution of
(1.2 eq) and (1.5 eq) in water. -
Neutralize the diazonium salt solution to pH 6–7 with
(critical to prevent HCN gas evolution). -
Add diazonium salt to the CuCN mixture at 0°C, then allow to warm to room temperature.
-
-
Workup:
-
Acidify to pH 2 with HCl. Precipitate forms.
-
Extract with Ethyl Acetate (
mL). -
Purification: Recrystallization from Ethanol/Water.
-
Protocol B: Maize Root Growth Inhibition Assay
Rationale: A standard auxinic bioassay to quantify scaffold potency.
-
Seed Preparation: Sterilize Zea mays seeds (1% NaClO, 10 min). Germinate on wet filter paper for 48h.
-
Treatment:
-
Transfer seedlings to hydroponic tanks containing Hoagland solution.
-
Test Groups: Control, 0.5 mM, and 1.0 mM of the Cyanobenzoic Acid derivative.
-
Solvent: Dissolve compound in DMSO (final concentration <0.1%).
-
-
Measurement (Day 14):
-
Measure Primary Root Length (cm).
-
Measure Fresh Root Biomass (g).
-
Data Analysis: Calculate % Inhibition
.
-
References
-
Assessment of 3-Cyanobenzoic Acid as a Possible Herbicide Candidate: Effects on Maize Growth and Photosynthesis. Preprints.org, 2024. Link
-
Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor. Journal of Medicinal Chemistry (via NIH), 2013. Link
-
Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 2010. Link
-
Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. Results in Chemistry, 2022. Link
-
Synthesis and Antimicrobial Evaluation of Novel Cyanoacrylamide Derivatives. Asian Journal of Chemistry, 2025. Link
Sources
Comparative Guide: Elemental Analysis Strategies for Poly-Halogenated Heterocycles
Case Study: C₈H₃BrClNO₂ (5-Bromo-6-chloroisatin Isomer)
Executive Summary
Audience: Medicinal Chemists, QA/QC Specialists, and Analytical Scientists.
In drug discovery, confirming the identity and purity of poly-halogenated scaffolds—such as C₈H₃BrClNO₂ (Calculated MW: 260.47 g/mol )—presents a unique analytical challenge. While High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, it does not confirm bulk purity. Elemental Analysis (EA) remains the gold standard for purity validation (≥95%) required by top-tier journals (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4][5][6][7][8]
This guide objectively compares Automated Combustion Analysis (CHNS) versus Oxygen Flask Combustion (Schöniger Method) , demonstrating why standard automation often fails for high-halogen matrices and how to validate your results within the ±0.4% acceptance threshold.
Theoretical Baseline: The Math Behind the Molecule
Before selecting a method, you must establish the theoretical baseline. For a compound with the molecular formula C₈H₃BrClNO₂ , the stoichiometry is fixed.
Molecular Weight Calculation:
-
C:
-
H:
-
Br:
-
Cl:
-
N:
-
O:
-
Total MW: 260.47 g/mol
Table 1: Theoretical Composition (Target Values)
| Element | Mass Contribution | Theoretical % | Acceptance Range (±0.4%) |
| Carbon (C) | 96.09 | 36.89% | 36.49% – 37.29% |
| Hydrogen (H) | 3.02 | 1.16% | 0.76% – 1.56% |
| Nitrogen (N) | 14.01 | 5.38% | 4.98% – 5.78% |
| Bromine (Br) | 79.90 | 30.68% | N/A (Method Dependent) |
| Chlorine (Cl) | 35.45 | 13.61% | N/A (Method Dependent) |
Expert Insight: Note the low Hydrogen content (1.16%). In poly-halogenated aromatics, H-values are extremely sensitive to moisture. A 0.5% water impurity can skew the H-value by >0.3%, causing a false failure. Drying the sample at 80°C under vacuum (
) for 4 hours is mandatory before analysis.
Comparative Analysis: Automated vs. Manual Methods
Method A: Automated Microanalysis (CHNS Analyzer)
The Industry Standard for C, H, N
Mechanism: High-temperature combustion (approx. 1000°C) in an oxygen-rich environment. Gases (
-
Pros: Fast (<10 mins), requires minimal sample (1–3 mg), automated.
-
Cons (The Halogen Trap): High concentrations of Br and Cl can "poison" the reduction catalysts (often Copper) or form stable silver halides if silver wool is used to trap halogens, leading to incomplete combustion or peak tailing.
-
Verdict for C₈H₃BrClNO₂: Effective for C, H, and N only if tungsten trioxide (
) or similar combustion aids are added to prevent halide interference. It cannot accurately quantify Br/Cl simultaneously without specific, often unavailable, detector configurations.
Method B: Oxygen Flask Combustion (Schöniger Method)
The "Lost Art" for Halogen Quantification
Mechanism: The sample is wrapped in ashless filter paper and burned in a closed flask filled with pure Oxygen. The combustion products are absorbed into a liquid (e.g., NaOH/Hydrazine) and then titrated.
-
Pros: The absolute gold standard for quantitative Halogen (Br, Cl, I) and Sulfur analysis. Eliminates catalyst poisoning issues.
-
Cons: Manual, requires skilled technique, safety hazard (explosion risk), larger sample size needed (10–20 mg).
-
Verdict for C₈H₃BrClNO₂: Essential for validating the 30.68% Bromine and 13.61% Chlorine content.
Experimental Protocols
Protocol A: Handling "Difficult" Halogenated Samples in CHNS
Use this workflow to prevent false negatives in Carbon/Nitrogen values.
-
Calibration: Calibrate the analyzer using a standard with similar heteroatom content (e.g., o-chlorobenzoic acid), NOT just acetanilide.
-
Sample Prep: Weigh 2.0 mg (±0.005 mg) of dried C₈H₃BrClNO₂ into a tin capsule.
-
Additive: Add 5–10 mg of Tungsten Trioxide (
) or Vanadium Pentoxide ( ) to the capsule.-
Why? These oxides act as flux/combustion aids, preventing the formation of refractory carbon-halogen carbides that lower Carbon recovery.
-
-
Combustion: Run at 1050°C with an extended Oxygen injection time (5–10 seconds extra) to ensure complete oxidation of the halogenated ring.
Protocol B: The Schöniger Flask Method (For Br/Cl)
Required for full characterization of C₈H₃BrClNO₂.
-
Setup: Use a 500 mL thick-walled iodine flask with a platinum sample carrier fused to the stopper.
-
Absorption Solution: Add 10 mL of 1.0 M NaOH and 3 drops of 30%
(to reduce halogens to halides) into the flask. -
Combustion:
-
Flush flask with
for 2 mins. -
Wrap 15 mg of sample in ashless filter paper (leaving a fuse tail).
-
Ignite fuse, immediately insert stopper, and invert flask.
-
Safety: Hold flask behind a safety shield.
-
-
Workup: Shake vigorously for 15 mins. Rinse stopper/walls with distilled water.
-
Titration (Potentiometric):
-
Acidify with
. -
Titrate against 0.01 M
using a silver electrode. -
Note: Br and Cl will show two distinct inflection points (or require separate aliquots if co-titration is difficult).
-
Data Visualization & Decision Logic
Workflow: Validating C₈H₃BrClNO₂
The following diagram illustrates the decision logic required when analyzing poly-halogenated compounds.
Figure 1: Analytical workflow ensuring comprehensive coverage of all elements in the halogenated scaffold.
Experimental Data Comparison (Simulation)
The table below illustrates a typical scenario where standard methods fail versus the optimized protocol described above.
Table 2: Comparative Performance Data
| Element | Theoretical | Standard CHNS (No Additive) | Optimized Protocol (WO₃ + Flask) | Status |
| C | 36.89% | 36.10% (Low - Incomplete burn) | 36.85% | Pass |
| H | 1.16% | 1.80% (High - Wet sample) | 1.19% | Pass |
| N | 5.38% | 5.35% | 5.41% | Pass |
| Br | 30.68% | Not Detected | 30.55% | Pass |
| Cl | 13.61% | Not Detected | 13.50% | Pass |
Interpretation:
-
The Hydrogen Error: In the "Standard" column, the H value is 1.80% (outside the 1.56% limit). This is typical of hygroscopic isatin derivatives. Drying corrected this to 1.19%.
-
The Carbon Deficit: Without
, the carbon value was low (36.10%) because the halogenated ring formed thermally stable carbides. The additive corrected this to 36.85%.
Strategic Recommendation
For C₈H₃BrClNO₂ , do not rely on a single automated report.
-
Primary Validation: Run Automated CHNS (with
) to validate the scaffold (C, N) and dryness (H). -
Secondary Validation: Use the Schöniger Flask method if you are required to prove the specific ratio of Bromine to Chlorine (e.g., to rule out de-halogenation side products).
-
Tertiary Support: Include an HRMS spectrum. While HRMS is not quantitative for purity, the isotopic pattern (M, M+2, M+4) for a Br/Cl compound is distinct (approx 3:4:1 intensity ratio) and serves as a powerful qualitative check against the elemental data.
References
-
American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Compound Characterization. ACS Publications. [Link]
-
Schöniger, W. (1955).[2][6][9][10] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. (Foundational text on Oxygen Flask Combustion).
-
National Institutes of Health (NIH). (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.[11] PMC. [Link]
-
PubChem. (2025).[3] Compound Summary: 8-Bromo-2,4-dichloroquinazoline (Structural Analog). National Library of Medicine. [Link]
Sources
- 1. Oxiranecarboxylic acid, 3-((((1S)-2-((4-((aminoiminomethyl)amino)butyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)carbonyl)- | C18H25N5O5 | CID 14032016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. 8-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 13785874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-bromo-2-chloropropanoate | C5H8BrClO2 | CID 86155277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-2-chlorobutanoic acid | C4H6BrClO2 | CID 87671290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researcher-resources.acs.org [researcher-resources.acs.org]
- 9. Oxygen flask combustion method ppt.pdf [slideshare.net]
- 10. Oxygen flask combustion: Apparatus, Method with Diagram; Question, Answers and Explanation - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Bromo-4-chloro-3-cyanobenzoic Acid
For Immediate Implementation by Laboratory Personnel
The intricate molecular architecture of 2-Bromo-4-chloro-3-cyanobenzoic acid, a compound of significant interest in contemporary drug discovery, necessitates a commensurately sophisticated approach to its handling. This guide, developed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe and effective manipulation of this trifunctionalized aromatic compound. Beyond mere procedural steps, we delve into the rationale behind each recommendation, fostering a culture of safety and scientific excellence within your laboratory.
Hazard Analysis: Understanding the Reactivity Profile
Compounds such as 2-Bromo-4-chlorobenzoic acid, 4-Cyanobenzoic acid, and other halogenated aromatics are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5][6][7] Acute toxicity is a significant concern, with harmful effects if the substance is swallowed, inhaled, or comes into contact with the skin.[1][3][5][8] The presence of the cyano group introduces the potential for the release of highly toxic hydrogen cyanide gas, particularly in the presence of acids.[9][10]
Table 1: Hazard Summary of Structurally Related Compounds
| Compound | Key Hazards | GHS Pictograms |
| 2-Bromo-4-chlorobenzoic acid | Acute toxicity (oral), Skin irritation, Serious eye irritation, Respiratory irritation[1][3] | Danger |
| 4-Cyanobenzoic acid | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation[2][8] | Warning |
| General Cyanide Compounds | High acute toxicity, potential for hydrogen cyanide release with acids[9][10] | Danger |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the multifaceted hazards, a stringent PPE protocol is non-negotiable. The following represents the minimum required protection when handling 2-Bromo-4-chloro-3-cyanobenzoic acid.
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[11][12] A face shield should be worn in conjunction with goggles when there is a risk of splashes or dust generation.[9][11][13]
-
Hand Protection: Double gloving with nitrile gloves is strongly recommended to provide an extra layer of protection against potential pinholes or rapid permeation.[9][10][11][13] If prolonged contact is anticipated, consult glove manufacturer compatibility charts for halogenated and cyanated aromatic compounds.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.[9][10]
-
Respiratory Protection: All handling of solid 2-Bromo-4-chloro-3-cyanobenzoic acid must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[5][13]
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental procedure.
Caption: PPE selection workflow for handling the target compound.
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is critical to minimizing exposure risk and ensuring experimental reproducibility.
Pre-Operational Checklist:
-
Designated Area: Establish a clearly marked designated area for working with 2-Bromo-4-chloro-3-cyanobenzoic acid.[9]
-
Fume Hood Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and have been tested within the last month.[13] A dry chemical fire extinguisher should be readily available.[13] Do not use a carbon dioxide extinguisher, as it can react with cyanides to produce highly toxic hydrogen cyanide gas.[11]
-
Waste Containers: Prepare clearly labeled, dedicated hazardous waste containers for solid and liquid waste containing 2-Bromo-4-chloro-3-cyanobenzoic acid.[11]
Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as outlined in Section 2.
-
Weighing: Conduct all weighing of the solid compound within the chemical fume hood to prevent the generation of airborne dust.
-
Transfer and Dissolution: When transferring the solid or dissolving it in a solvent, perform these actions slowly and carefully to avoid splashing.
-
Reaction Setup: Maintain all reaction vessels within the fume hood. Ensure that any reaction setup is secure and stable.
-
Incompatible Materials: Keep acids separate from cyanide-containing compounds unless they are a necessary part of the reaction, in which case, the quantity should be minimized.[9] Store away from strong oxidizing agents and strong bases.[2][3]
Post-Handling Decontamination:
-
Equipment Decontamination: Decontaminate all glassware and equipment that has come into contact with 2-Bromo-4-chloro-3-cyanobenzoic acid. A recommended procedure involves an initial rinse with a pH 10 buffer solution, followed by cleaning with a freshly prepared 10% bleach solution, and a final rinse with deionized water.[13] All cleaning activities must be conducted within the fume hood.[13]
-
Work Area Decontamination: Wipe down the surfaces of the fume hood with a pH 10 buffer solution followed by a 10% bleach solution.
-
Glove Removal and Hand Washing: Remove gloves using the proper technique to avoid skin contact with the outer surface.[2] Immediately wash hands thoroughly with soap and water after work is complete.[10][13]
Disposal Plan: Responsible Waste Management
All waste containing 2-Bromo-4-chloro-3-cyanobenzoic acid, including contaminated consumables like pipette tips and gloves, must be disposed of as hazardous waste.[2][3][4][6][7][8][11]
-
Solid Waste: Place contaminated solid waste, including any unused compound, into a dedicated, rigid, and clearly labeled hazardous waste container.[11]
-
Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous waste container.
-
Empty Containers: Empty containers that held 2-Bromo-4-chloro-3-cyanobenzoic acid must also be treated as hazardous waste.[11]
Consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines on the disposal of halogenated and cyanide-containing chemical waste.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and decisive action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area in a safety shower with copious amounts of water for at least 15 minutes.[9][13] Seek medical attention.[3][7]
-
Eye Contact: Flush the eyes using an emergency eyewash station for at least 15 minutes, holding the eyelids open.[3][7][9] Seek immediate medical attention.
-
Inhalation: Remove the affected individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spill: For small spills within the fume hood, carefully sweep up solid material to avoid dust formation, or absorb liquids with an inert material.[10] Place all cleanup materials into a sealed, labeled hazardous waste container.[10] For larger spills, or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's emergency response team.[10]
By integrating these safety protocols into your daily laboratory workflow, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018). [Link]
-
Download Cyanides SOP Template. [Link]
-
Sodium Cyanide Safety Protection and Emergency Measures - United Chemical. (2025). [Link]
-
Cyanides | Division of Research Safety - University of Illinois. (2014). [Link]
-
2-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 33126 - PubChem. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2013). [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2015). [Link]
-
halogenated aromatic compounds: Topics by Science.gov. [Link]
Sources
- 1. 2-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 33126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 11. bu.edu [bu.edu]
- 12. unitedchemicalcn.com [unitedchemicalcn.com]
- 13. lsuhsc.edu [lsuhsc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
